Hydroxy-PEG2-acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c8-2-4-12-6-5-11-3-1-7(9)10/h8H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSNAEFYMNLDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the structure of Hydroxy-PEG2-acid
An In-depth Technical Guide to the Structure and Application of Hydroxy-PEG2-acid
Introduction
This compound is a heterobifunctional molecule widely utilized by researchers, scientists, and drug development professionals. It belongs to the class of polyethylene glycol (PEG) linkers, which are known for their ability to improve the pharmacokinetic properties of bioconjugates. This guide provides a detailed overview of the core structure, physicochemical properties, and key applications of this compound, with a focus on its role in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).
The structure of this compound features a terminal hydroxyl (-OH) group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid (-COOH) group. This unique arrangement allows for sequential chemical modifications, making it a versatile tool in drug delivery and bioconjugation. The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, while the terminal functional groups offer reactive handles for attachment to biomolecules.[1][2][3]
Core Structure and Chemical Identity
The precise chemical structure of this compound is fundamental to its function. It is systematically named 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid.[1] The "PEG2" designation refers to the two repeating ethylene glycol units that form the hydrophilic spacer.
-
Synonyms: HO-PEG2-acid[1]
-
CAS Number: 1334286-77-9
-
Molecular Formula: C₇H₁₄O₅
Below is a diagram illustrating the distinct functional components of the molecule.
Functional components of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its handling, storage, and application in experimental settings. The hydrophilic PEG spacer significantly increases solubility in aqueous media. The free acid form can be unstable during storage due to potential self-polymerization; therefore, it is often supplied or stored as a more stable sodium salt.
| Property | Value | Citation(s) |
| Molecular Weight | 178.18 g/mol | |
| Exact Mass | 178.0841 Da | |
| Appearance | Liquid; Colorless to light yellow | |
| Purity | >95% | |
| Density | 1.196 g/cm³ | |
| Solubility | Soluble in water, DMSO, DMF, and Ethanol (≥ 100 mg/mL) | |
| Storage (Short Term) | Dry, dark, and at 0 - 4 °C (days to weeks) | |
| Storage (Long Term) | -20 °C (months to years) | |
| Elemental Analysis | C: 47.19%, H: 7.92%, O: 44.89% |
Application in Bioconjugation
A primary application of this compound is in bioconjugation, where it serves as a linker to covalently attach molecules to proteins, peptides, or other biomaterials. The terminal carboxylic acid is the primary reactive site for this purpose. It can be activated to react with primary amines, such as the ε-amine of lysine residues on the surface of a protein, to form a stable amide bond. This reaction is typically mediated by carbodiimides like EDC or DCC.
Experimental Protocol: General Amine Conjugation via EDC Chemistry
This protocol outlines a general method for conjugating this compound to an amine-containing biomolecule.
-
Reagent Preparation :
-
Equilibrate all reagents to room temperature before use.
-
Prepare an amine-free reaction buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Prepare the biomolecule (e.g., protein) in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of Carboxylic Acid :
-
Dissolve this compound in an anhydrous organic solvent (e.g., DMSO or DMF).
-
In a separate tube, add a 10- to 20-fold molar excess of an activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an optional stabilizer like Sulfo-NHS (N-hydroxysulfosuccinimide) to the dissolved this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to form the reactive ester intermediate.
-
-
Conjugation Reaction :
-
Add the activated this compound solution to the biomolecule solution. The molar ratio of the PEG linker to the biomolecule should be optimized based on the desired degree of labeling.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification :
-
Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or hydroxylamine) to consume any unreacted activated linker.
-
Remove excess reagents and byproducts to purify the final conjugate using methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
The following diagram illustrates the logical workflow for this bioconjugation process.
Workflow for conjugating a biomolecule with this compound.
Role in PROTAC Development
This compound is frequently used as a PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of three parts: a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The linker's length and chemical nature are critical for the proper formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG2 spacer in this compound provides the necessary flexibility and hydrophilicity to facilitate this interaction, ultimately leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTACs utilize the ubiquitin-proteasome system to degrade target proteins.
References
Synthesis of 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid, a valuable bifunctional molecule often utilized as a hydrophilic linker in various scientific and pharmaceutical applications. This document provides a comprehensive overview of a plausible synthetic pathway, including detailed experimental protocols and relevant chemical data.
Introduction
3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid, also known as HO-PEG2-propanoic acid, is a short-chain polyethylene glycol (PEG) derivative featuring a terminal hydroxyl group and a carboxylic acid moiety. This unique structure imparts hydrophilicity and provides two distinct reactive sites for conjugation to other molecules. Its application is prominent in areas such as drug delivery, bioconjugation, and surface modification. This guide focuses on a practical and accessible synthetic route for its preparation in a laboratory setting.
Synthetic Pathway Overview
The most direct and commonly employed strategy for the synthesis of 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid involves a two-step process:
-
Michael Addition: The conjugate addition of di(ethylene glycol) to an acrylate ester. This reaction forms the carbon-oxygen bond and extends the carbon chain.
-
Hydrolysis: The subsequent hydrolysis of the resulting ester to yield the final carboxylic acid product.
An alternative final step involves the deprotection of a tert-butyl ester, which can be advantageous in certain synthetic strategies.
Below is a diagram illustrating the overall synthetic workflow.
Hydroxy-PEG2-acid chemical and physical properties
An In-depth Technical Guide to Hydroxy-PEG2-acid
Introduction
This compound, also known by its IUPAC name 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is a heterobifunctional crosslinker widely utilized in biotechnology, drug discovery, and materials science.[1] As a member of the polyethylene glycol (PEG) family of linkers, it possesses a discrete chain of two ethylene glycol units, conferring hydrophilicity to molecules it is conjugated with.[1][2][3] This property is particularly advantageous for improving the aqueous solubility of proteins, peptides, or small molecule drugs.[1]
The molecule features two distinct functional groups: a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group. This dual functionality allows for sequential and specific chemical modifications. The carboxylic acid is commonly activated to react with primary amines on biomolecules to form stable amide bonds, while the hydroxyl group offers a secondary site for further derivatization. Its primary applications include the PEGylation of biomolecules, the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the development of antibody-drug conjugates (ADCs).
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. The data is compiled from various chemical suppliers and databases. Note that some physical properties, such as melting and boiling points, are not consistently reported in available literature.
Chemical Identity
| Property | Value | Reference(s) |
| IUPAC Name | 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid | |
| Synonyms | HO-PEG2-acid | |
| CAS Number | 1334286-77-9 | |
| Molecular Formula | C₇H₁₄O₅ | |
| Molecular Weight | 178.18 g/mol | |
| Exact Mass | 178.0841 u | |
| SMILES | O=C(O)CCOCCOCCO |
Physical and Chemical Characteristics
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid or solid | |
| Purity | Typically ≥95% | |
| Density | ~1.196 g/cm³ | |
| Solubility | Soluble in Water, DMSO, DMF, and Ethanol (≥ 100 mg/mL in Ethanol) | |
| LogP | -0.5134 | |
| Topological Polar Surface Area (TPSA) | 75.99 Ų | |
| Storage | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Store dry and protected from light. | |
| Stability | The free acid form may self-react to form polymers. The sodium salt form is more stable for long-term storage. |
Reactivity and Applications
This compound is a versatile tool for chemical biology and drug development due to its two reactive handles.
-
Carboxylic Acid (-COOH): This group is the primary site for conjugation to biomolecules. It readily reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) through amide bond formation. This reaction is not spontaneous and requires an activating agent, most commonly a carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an N-hydroxysuccinimide (NHS) ester for improved efficiency and stability of the reactive intermediate.
-
Hydroxyl (-OH): The terminal alcohol provides a secondary, orthogonal site for modification. It can be used for further derivatization, such as esterification, or replaced with other reactive functional groups to create more complex molecular constructs.
The diagram below illustrates the functional components of this compound and their typical reaction partners.
References
A Technical Guide to Protein Modification via PEGylation
For researchers, scientists, and drug development professionals, understanding the nuances of protein modification is paramount. Among the various techniques available, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains to a protein—stands out as a powerful and widely adopted strategy to enhance the therapeutic properties of protein-based drugs. This in-depth guide explores the core principles of PEGylation, from its fundamental chemistry to its impact on protein pharmacokinetics, supported by experimental protocols and quantitative data.
Core Principles of PEGylation
PEGylation is a versatile technology that addresses several challenges associated with protein therapeutics, including rapid renal clearance, immunogenicity, and proteolytic degradation.[1][2] By conjugating one or more PEG chains to a protein, its hydrodynamic radius is effectively increased, which in turn reduces the rate of kidney filtration and extends the circulating half-life of the protein in the body.[1][3][4] Furthermore, the flexible and hydrophilic PEG chains can mask epitopes on the protein surface, thereby reducing its immunogenicity and antigenicity.
The process has evolved from "first-generation" random PEGylation to "second-generation" site-specific approaches that offer greater control over the final product's homogeneity and bioactivity.
The Chemistry of PEGylation
The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG derivative with specific amino acid residues on the protein surface. The choice of reactive PEG and the reaction conditions determine the site and nature of the PEG-protein linkage.
Amine-Specific PEGylation: This is the most common approach, targeting the primary amino groups of lysine residues and the N-terminus of the protein.
-
NHS Esters: N-hydroxysuccinimide (NHS) esters of PEG react with unprotonated primary amines under mild alkaline conditions (pH 7-9) to form stable amide bonds. This method is widely used due to its simplicity and efficiency.
-
Reductive Alkylation: PEG aldehydes or ketones can react with primary amines to form an intermediate Schiff base, which is then reduced by a reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage. By controlling the reaction pH, this method can be made more selective for the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysine residues.
Thiol-Specific PEGylation: This strategy targets the sulfhydryl group of cysteine residues.
-
Maleimides: PEG-maleimide derivatives react specifically with free sulfhydryl groups under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This is a highly specific method, as free cysteines are often less abundant on the protein surface than lysines.
Impact of PEGylation on Protein Properties: A Quantitative Perspective
The conjugation of PEG to a protein can significantly alter its physicochemical and pharmacokinetic properties. The extent of these changes depends on factors such as the size and structure (linear vs. branched) of the PEG chain, the number of attached PEG molecules, and the site of conjugation.
| Protein | PEG Reagent | PEG Size (kDa) | Unmodified Half-life | PEGylated Half-life | Fold Increase in Half-life | Reference |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | mPEG-SCM | 20 | 1.1 h | 28 h | ~25 | |
| Superoxide Dismutase (SOD) | - | 1.9 | 0.08 h | 1.5 h | ~19 | |
| Superoxide Dismutase (SOD) | - | 5 | 0.08 h | 11.0 h | ~138 | |
| Superoxide Dismutase (SOD) | - | 72 | 0.08 h | 36.0 h | ~450 | |
| Gold Nanoparticles (as a model) | mPEG-HS | 5 | 0.89 h (unmodified) | 15.5 h (mushroom conformation) | ~17 | |
| Gold Nanoparticles (as a model) | mPEG-HS | 5 | 0.89 h (unmodified) | 19.5 h (brush conformation) | ~22 |
| Drug Name (Active Ingredient) | Company | PEG Size (kDa) | Disease Indication | Reference |
| Adagen (pegademase bovine) | Enzon Pharmaceuticals | 5 | Severe Combined Immunodeficiency Disease (SCID) | |
| Oncaspar (pegaspargase) | Enzon Pharmaceuticals | 5 | Acute Lymphoblastic Leukemia | |
| Pegasys (peginterferon alfa-2a) | Hoffmann-La Roche | 40 (branched) | Hepatitis B and C | |
| PEG-Intron (peginterferon alfa-2b) | Schering-Plough/Merck | 12 | Hepatitis C | |
| Neulasta (pegfilgrastim) | Amgen | 20 | Neutropenia | |
| Somavert (pegvisomant) | Pfizer | 5 (multiple) | Acromegaly | |
| Macugen (pegaptanib) | Pfizer | 40 (branched) | Neovascular (Wet) Age-Related Macular Degeneration | |
| Cimzia (certolizumab pegol) | UCB | 40 (branched) | Crohn's Disease, Rheumatoid Arthritis | |
| Mircera (methoxy polyethylene glycol-epoetin beta) | Roche | 30 | Anemia associated with Chronic Kidney Disease |
Experimental Protocols
Protocol 1: Amine-Specific PEGylation with PEG-NHS Ester
This protocol outlines a general procedure for the random PEGylation of a protein using an N-hydroxysuccinimide ester of PEG.
Materials:
-
Protein of interest
-
PEG-NHS ester (e.g., Y-NHS-40K)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Water-miscible organic solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)
-
Quenching buffer (e.g., Tris buffer or glycine)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure that any buffers containing primary amines (e.g., Tris) have been removed.
-
PEG Reagent Preparation: Equilibrate the PEG-NHS ester to room temperature before opening the vial to prevent moisture condensation. Immediately before use, dissolve the required amount of PEG-NHS ester in a minimal volume of dry DMSO or DMF to prepare a stock solution (e.g., 10 mM). A 20-fold molar excess of PEG to protein is a common starting point, but the optimal ratio should be determined experimentally.
-
PEGylation Reaction: Slowly add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to react with any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and other byproducts by dialysis or size-exclusion chromatography.
Protocol 2: Purification of PEGylated Protein by Ion Exchange Chromatography (IEX)
IEX is a powerful technique for separating PEGylated proteins from the unreacted protein and for resolving different PEGylated species (e.g., mono-, di-, poly-PEGylated). The principle is based on the shielding of surface charges of the protein by the neutral PEG chains, which alters the protein's interaction with the ion exchange resin.
Materials:
-
Crude PEGylation reaction mixture
-
Ion exchange chromatography column (e.g., cation or anion exchange, depending on the protein's pI)
-
Equilibration buffer (low salt concentration)
-
Elution buffer (high salt concentration)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration: Equilibrate the ion exchange column with the equilibration buffer until a stable baseline is achieved.
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column. Unreacted protein will typically bind more strongly to the resin than the PEGylated protein due to the charge-shielding effect of the PEG.
-
Washing: Wash the column with the equilibration buffer to remove any unbound material, including unreacted PEG.
-
Elution: Elute the bound proteins using a linear or step gradient of increasing salt concentration (elution buffer). The PEGylated protein species will elute at a lower salt concentration than the unreacted protein.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired mono-PEGylated protein.
Protocol 3: Characterization of PEGylated Proteins
1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a broader band at a higher apparent molecular weight.
-
Methodology:
-
Prepare samples of the unreacted protein (control), the crude reaction mixture, and the purified fractions.
-
Run the samples on a suitable polyacrylamide gel.
-
Stain the gel with a protein stain (e.g., Coomassie Blue) and, if desired, a PEG-specific stain (e.g., barium iodide) to visualize the PEGylated species.
-
2. Mass Spectrometry (MS):
-
Principle: MS provides an accurate measurement of the molecular weight of the protein and its PEGylated forms. It is a powerful tool to confirm the covalent attachment of PEG and to determine the degree of PEGylation (the number of PEG chains attached).
-
Methodology:
-
Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS can be used.
-
Due to the polydispersity of most PEG reagents, the mass spectrum of a PEGylated protein will show a distribution of masses corresponding to the different numbers of ethylene glycol units in the attached PEG chains.
-
Signaling Pathways of PEGylated Therapeutics
The therapeutic effect of many PEGylated proteins is mediated through their interaction with specific cell surface receptors and the subsequent activation of intracellular signaling pathways.
Interferon Signaling Pathway
PEGylated interferons (e.g., Pegasys, PEG-Intron) are used to treat viral hepatitis and some cancers. They bind to the type I interferon receptor (IFNAR), which activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.
G-CSF Signaling Pathway
Pegfilgrastim (Neulasta) is a PEGylated form of granulocyte colony-stimulating factor (G-CSF) used to stimulate the production of neutrophils. It binds to the G-CSF receptor, leading to the activation of several signaling pathways, including the JAK-STAT pathway, which promotes the proliferation, differentiation, and survival of neutrophil precursors.
VEGF Signaling Pathway and its Inhibition by Pegaptanib
Pegaptanib (Macugen) is an aptamer that selectively binds to and inhibits the 165 isoform of vascular endothelial growth factor (VEGF-A), a key mediator of angiogenesis and vascular permeability. In conditions like wet age-related macular degeneration, elevated levels of VEGF-A lead to abnormal blood vessel growth and leakage in the retina. By blocking VEGF-A, Pegaptanib inhibits its signaling through the VEGF receptors, thereby reducing neovascularization and vascular leakage.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. List of FDA Approved PEGylated Drugs Up to 2025 - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 4. The list of PEGylated drugs approved by FDA Up to 2024 | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Solubility and Stability of Hydroxy-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Hydroxy-PEG2-acid, a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Understanding these properties is critical for its effective handling, formulation, and application in research and drug development.
Core Concepts: Structure and Physicochemical Properties
This compound, chemically known as 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, possesses a unique structure combining a terminal hydroxyl group, a short di-ethylene glycol (PEG2) spacer, and a terminal carboxylic acid. This architecture imparts both hydrophilicity, enhancing aqueous solubility, and reactive handles for conjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₁₄O₅ | Commercial Supplier Data |
| Molecular Weight | 178.18 g/mol | Commercial Supplier Data |
| Appearance | Colorless to light yellow liquid | Commercial Supplier Data |
| Density | ~1.196 g/cm³ | Commercial Supplier Data |
| pKa | (Estimated) ~4.5 | General chemical knowledge |
Solubility Characteristics
The hydrophilic nature of the PEG spacer significantly influences the solubility of this compound in various solvents. This property is crucial for its application in biological systems and for the formulation of drug candidates.
Qualitative Solubility
This compound exhibits good solubility in a range of common laboratory solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Quantitative Solubility
Quantitative solubility data is essential for preparing stock solutions and for formulation development. The following table summarizes available quantitative solubility information.
Table 3: Quantitative Solubility of this compound
| Solvent | Concentration | Temperature | Method |
| Ethanol | ≥ 100 mg/mL | Not Specified | Commercial Supplier Data |
| Aqueous Buffer (e.g., PBS) | To be determined | Room Temperature | See Protocol 3.1 |
| DMSO | To be determined | Room Temperature | See Protocol 3.1 |
Experimental Protocols
This section details the methodologies for determining the solubility and stability of this compound.
Protocol for Determination of Kinetic Aqueous Solubility
This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, a common requirement for in vitro biological assays.
Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for determining kinetic aqueous solubility.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
Addition to Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Analysis:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering compared to a blank indicates precipitation. The highest concentration without a significant increase in light scattering is reported as the kinetic solubility.
-
UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a suitable wavelength (to be determined by a UV scan of the compound). The concentration is calculated using a standard curve of the compound in a solvent system that ensures complete dissolution (e.g., 50:50 acetonitrile:water). The highest concentration measured in the supernatant corresponds to the kinetic solubility.
-
Stability Characteristics
The stability of this compound is a critical parameter for its storage, handling, and use in downstream applications. Degradation can lead to the formation of impurities that may interfere with conjugation reactions or biological assays.
Storage and Shelf-Life
Proper storage is essential to maintain the integrity of this compound.
Table 4: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Neat (as supplied) | -20°C | Long-term (months to years) | Protect from moisture. |
| 4°C | Short-term (days to weeks) | ||
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month |
Note: The free acid form of this compound can be susceptible to intermolecular esterification (polymerization) over time, especially at elevated temperatures. The sodium salt form is generally more stable for long-term storage.
Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation, particularly under stressful conditions.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and monitoring its degradation over time.
Experimental Workflow for Stability-Indicating HPLC Method
Caption: Workflow for developing a stability-indicating HPLC method.
Methodology:
-
Forced Degradation Studies: Subject solutions of this compound (e.g., 1 mg/mL in a suitable solvent) to stress conditions to induce degradation.
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60°C for 48 hours (in solution and as neat material).
-
Photolytic: Expose to UV and visible light as per ICH Q1B guidelines.
-
-
HPLC Method Development:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution is typically required.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
A typical gradient might run from 5% to 95% B over 20-30 minutes.
-
-
Detection: Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) may be feasible. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would provide more universal detection for the parent compound and its degradation products.
-
-
Method Validation: Validate the developed method according to ICH guidelines to ensure it is specific for the parent compound and can resolve it from all degradation products. This includes assessing linearity, accuracy, precision, and robustness.
Conclusion
This compound is a valuable tool in bioconjugation and drug development, with its solubility and stability being key parameters for its successful application. This guide provides a foundational understanding of these characteristics and outlines experimental approaches for their detailed evaluation. For any specific application, it is recommended to perform in-house solubility and stability assessments under the conditions relevant to the intended use.
An In-depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two or more biomolecules, is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental biological research.[1][2] At the heart of this discipline are bifunctional crosslinkers, versatile reagents that act as molecular bridges, forming stable covalent bonds between two target molecules.[1][3] These crosslinkers possess at least two reactive groups, allowing for the precise and controlled conjugation of proteins, peptides, nucleic acids, and other biomolecules.[1] This technical guide provides a comprehensive overview of bifunctional crosslinkers, detailing their classification, reaction chemistries, applications, and detailed experimental protocols to empower researchers in their bioconjugation endeavors.
Core Concepts and Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers are categorized based on the nature of their reactive ends, the characteristics of the spacer arm that separates them, and their mechanism of activation. This classification provides a framework for selecting the optimal reagent for a specific application.
Classification by Reactive Group Identity
The primary classification of bifunctional crosslinkers is based on whether their reactive groups are identical or distinct.
-
Homobifunctional Crosslinkers: These reagents feature two identical reactive groups and are typically employed in single-step reactions to link molecules with the same type of functional group. They are often used to study the quaternary structure of proteins or to create protein polymers. A potential drawback is the risk of self-conjugation and polymerization.
-
Heterobifunctional Crosslinkers: Possessing two different reactive groups, these crosslinkers enable sequential, controlled conjugation, minimizing the formation of unwanted homodimers. This allows for the precise linking of two different biomolecules.
References
An In-Depth Technical Guide to Hydroxy-PEG2-acid: Properties, Suppliers, and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG2-acid, a heterobifunctional linker, is a critical building block in modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a hydroxyl group and a carboxylic acid separated by a short, hydrophilic polyethylene glycol (PEG) spacer, offers a versatile platform for the synthesis of complex bioconjugates. This technical guide provides a comprehensive overview of this compound, including its chemical properties, commercial availability, and detailed applications in the design and synthesis of PROTACs.
Core Properties of this compound
This compound, systematically named 8-hydroxy-3,6-dioxaoctanoic acid, possesses a well-defined chemical structure that dictates its utility as a linker molecule. The presence of a terminal carboxylic acid allows for straightforward conjugation to primary amine groups via amide bond formation, a common and robust reaction in bioconjugation chemistry. The hydroxyl group on the opposite end of the PEG chain provides a site for further chemical modification or attachment to other molecules. The diethylene glycol spacer enhances the aqueous solubility of the resulting conjugate, a crucial property for improving the pharmacokinetic profiles of therapeutic agents.
| Property | Value | Reference |
| CAS Number | 1334286-77-9 | [1][2] |
| Molecular Formula | C7H14O5 | [1][2] |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | Colorless to pale yellow oil or liquid | |
| Solubility | Soluble in water, DMSO, DMF |
Commercial Suppliers
A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes some of the key commercial suppliers and their respective product information.
| Supplier | Product Name | Purity |
| MedKoo Biosciences | This compound | >98% |
| BroadPharm | This compound | ≥95% |
| Chem-Impex | This compound | ≥95% |
| Cayman Chemical | This compound | ≥95% |
| MuseChem | This compound | 98% |
Application in PROTAC Synthesis: A Detailed Workflow
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand, which is essential for the formation of a stable ternary complex.
The following diagram illustrates the general workflow for synthesizing a PROTAC using a PEG-based linker like this compound.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Experimental Protocols: Synthesis of a PROTAC using a Hydroxy-PEG-Acid Linker
Objective: To synthesize a PROTAC by coupling a protein of interest (POI) ligand and an E3 ligase ligand using a hydroxy-PEG-acid linker.
Materials:
-
POI ligand with a free amine group
-
E3 ligase ligand with a free amine group
-
Hydroxy-PEG-acid linker (e.g., this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
Step 1: Activation of the Hydroxy-PEG-Acid Linker
-
Dissolve the Hydroxy-PEG-acid linker (1.0 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated linker. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
Step 2: Coupling of the Activated Linker to the POI Ligand
-
In a separate flask, dissolve the POI ligand with a free amine group (1.0 equivalent) in anhydrous DMF.
-
Add the solution of the NHS-ester activated linker from Step 1 to the POI ligand solution.
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction for the formation of the POI-Linker conjugate by LC-MS.
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by flash chromatography or carried forward to the next step if sufficiently pure.
Step 3: Deprotection of a Protecting Group (if applicable)
-
If the hydroxyl group of the PEG linker or a functional group on the POI ligand was initially protected (e.g., with a tert-butyloxycarbonyl (Boc) group), it needs to be deprotected before the next coupling step. For a Boc group, this is typically achieved by treating the intermediate with a solution of TFA in DCM.
Step 4: Coupling of the POI-Linker Intermediate to the E3 Ligase Ligand
-
The hydroxyl group of the POI-Linker intermediate can be activated, for example, by conversion to a better leaving group like a tosylate or by using a coupling agent. Alternatively, if the E3 ligase ligand has a carboxylic acid, it can be activated with EDC/NHS and then reacted with the free hydroxyl group of the POI-Linker intermediate (this would form an ester linkage, which may be less stable in vivo than an amide bond). A more common strategy is to have a free amine on the E3 ligase ligand and a carboxylic acid on the linker.
-
Assuming the POI-Linker intermediate has a free hydroxyl group and the E3 ligase ligand has a free amine, the hydroxyl group would first need to be converted to a carboxylic acid. However, since this compound already has a carboxylic acid, a more direct route is to first couple the linker to the E3 ligase ligand via the hydroxyl group (after appropriate functionalization) and then couple the resulting intermediate to the POI ligand via the carboxylic acid.
-
For this protocol, we will assume the POI-Linker intermediate from Step 2 has a free hydroxyl group. This hydroxyl group can be oxidized to a carboxylic acid using an appropriate oxidizing agent (e.g., Jones oxidation).
-
The newly formed carboxylic acid on the POI-Linker intermediate is then activated with EDC and NHS as described in Step 1.
-
The activated POI-Linker intermediate is then reacted with the E3 ligase ligand (containing a free amine) in the presence of a base like DIPEA, similar to the procedure in Step 2.
-
The final PROTAC molecule is then purified by preparative HPLC.
Step 5: Characterization
-
The identity and purity of the final PROTAC are confirmed by LC-MS and NMR spectroscopy.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome System
The signaling pathway hijacked by PROTACs is the cell's own protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this process.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile tool for researchers in the field of drug discovery and development. Its well-defined structure, commercial availability, and demonstrated utility as a linker in the synthesis of PROTACs make it an essential component in the development of next-generation therapeutics. The ability to modulate the properties of PROTACs through the rational design of linkers underscores the importance of building blocks like this compound. This guide provides a foundational understanding for scientists and researchers to effectively utilize this compound in their research endeavors.
References
The Researcher's Guide to Poly(ethylene glycol) Derivatives: Principles and Protocols
This technical guide provides a comprehensive overview of the fundamental principles and applications of poly(ethylene glycol) (PEG) derivatives in scientific research. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering PEGylation technology to enhance the properties of proteins, peptides, nanoparticles, and surfaces. This document details the chemistry of common PEG derivatives, their impact on biological systems, and provides practical experimental protocols and characterization techniques.
Core Principles of PEGylation
PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small-molecule drugs. This modification is a widely used bioconjugation technique designed to improve the pharmacological and physicochemical properties of the parent molecule. The hydrophilic and flexible nature of the PEG polymer chain imparts several key advantages:
-
Increased Hydrodynamic Size: The attached PEG chain increases the effective size of the molecule in solution, which can dramatically reduce its renal clearance rate, thereby extending its circulation half-life.
-
Steric Hindrance and "Stealth" Effect: The PEG chain creates a protective hydrophilic shield around the molecule. This steric hindrance can mask specific epitopes, reducing immunogenicity and antigenicity. It also limits the approach of proteolytic enzymes, increasing the molecule's stability. In the context of nanoparticles, this shield prevents opsonization (the process of marking a particle for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES), prolonging circulation time.
-
Enhanced Solubility: PEGylation can significantly increase the aqueous solubility of hydrophobic drugs and proteins, which is often a major challenge in formulation and delivery.
-
Improved Thermal and Mechanical Stability: The flexible PEG chains can stabilize the tertiary structure of proteins, making them more resistant to denaturation.
Chemistry of Common PEG Derivatives
The versatility of PEGylation stems from the ability to functionalize the terminal hydroxyl groups of the PEG polymer with a wide variety of reactive groups. The choice of derivative depends on the available functional groups on the target molecule (e.g., amines, thiols).
| PEG Derivative Class | Target Functional Group | Resulting Linkage | Key Features |
| N-Hydroxysuccinimidyl (NHS) Esters | Primary Amines (-NH₂) | Amide | Most common method for PEGylating proteins at lysine residues or the N-terminus. Stable linkage. |
| Maleimides (MAL) | Thiols (-SH) | Thioether | Highly specific for cysteine residues. Forms a stable covalent bond under mild conditions (pH 6.5-7.5). |
| Aldehydes (ALD) | Primary Amines (-NH₂) | Secondary Amine (after reduction) | Reacts with amines to form a Schiff base, which is then reduced to a stable secondary amine linkage. Allows for N-terminal specific modification at lower pH. |
| Azides (N₃) / Alkynes | Alkynes / Azides | Triazole | Used in "Click Chemistry" (Copper-Catalyzed or Strain-Promoted). Highly specific and bioorthogonal. |
| Carboxyl (COOH) | Primary Amines (-NH₂) | Amide | Requires activation with carbodiimides (e.g., EDC) to react with amines. |
Impact of PEG Properties on Pharmacokinetics
The molecular weight (MW) and structure (e.g., linear vs. branched) of the PEG derivative are critical parameters that must be optimized for each specific application. Higher MW PEGs generally lead to longer circulation half-lives but may also reduce the biological activity of the conjugated molecule due to increased steric hindrance.
| Molecule | PEG MW (kDa) | Change in Circulation Half-Life | Reference |
| Interferon α-2a | 40 (branched) | From ~2-3 hours to ~66-77 hours | |
| Granulocyte-Colony Stimulating Factor (G-CSF) | 20 | From ~3.5 hours to ~15-80 hours | |
| Adenosine Deaminase (ADA) | 5 | From minutes to ~48-72 hours | |
| Asparaginase | 5 (x 70-85 chains) | From ~1.2 days to ~5.5 days |
Experimental Protocols and Methodologies
General Protocol for Protein PEGylation with NHS-Ester PEG
This protocol describes a general method for conjugating an NHS-ester functionalized PEG to a protein via its primary amine groups (lysine residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Note: Avoid amine-containing buffers like Tris.
-
mPEG-NHS Ester (e.g., mPEG-Succinimidyl Carboxymethyl ester).
-
Reaction Buffer: PBS or Sodium Phosphate buffer, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer or anhydrous DMSO.
-
Conjugation Reaction: Add the dissolved PEG-NHS ester to the protein solution. A typical molar ratio is between a 2-fold to 10-fold molar excess of PEG to protein, depending on the desired degree of PEGylation.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. This will hydrolyze any unreacted PEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and reaction byproducts by SEC or IEX. The choice of method depends on the size difference between the PEGylated and un-PEGylated protein.
-
Characterization: Analyze the purified conjugate using SDS-PAGE (to visualize the increase in molecular weight), SEC (to assess purity and aggregation), and MALDI-TOF mass spectrometry (to determine the degree of PEGylation).
Characterization by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size. It is used to separate the PEGylated protein from the unreacted protein and the free PEG derivative.
Typical Workflow:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable mobile phase (e.g., PBS, pH 7.4).
-
Inject the quenched reaction mixture onto the column.
-
Monitor the elution profile using UV absorbance at 280 nm (for protein).
-
The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein. Unreacted PEG may elute later, depending on its size.
-
Collect the fractions corresponding to the purified PEGylated protein.
Visualizing PEGylation Concepts
The following diagrams illustrate key workflows and mechanisms associated with the use of PEG derivatives.
The Strategic Integration of Hydrophilic Spacers in Mitigating Steric Hindrance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of molecular engineering, drug development, and diagnostics, steric hindrance presents a formidable challenge, often impeding optimal binding, solubility, and overall efficacy of novel therapeutics and analytical tools. This technical guide provides a comprehensive exploration of the pivotal role hydrophilic spacers play in overcoming these steric barriers. With a primary focus on advancements in antibody-drug conjugates (ADCs), this document also delves into the critical applications of hydrophilic spacers in surface chemistry, biosensors, and solid-phase synthesis. Through a detailed examination of experimental data, methodologies, and molecular interactions, this guide serves as an essential resource for professionals seeking to harness the power of hydrophilic spacers to enhance the performance and therapeutic potential of their molecular constructs.
Introduction: The Challenge of Steric Hindrance
Steric hindrance arises from the spatial arrangement of atoms within a molecule, where bulky functional groups can obstruct reaction sites or interfere with intermolecular interactions. In drug development, high drug loading on a carrier molecule, such as an antibody, can lead to aggregation and reduced binding affinity due to the hydrophobicity and bulkiness of the payload. Similarly, in biosensors and affinity chromatography, the proximity of immobilized ligands to a surface can sterically hinder their interaction with target molecules. Hydrophilic spacers, flexible chains of molecules with a high affinity for aqueous environments, have emerged as a critical design element to mitigate these challenges.
Hydrophilic Spacers in Antibody-Drug Conjugates (ADCs)
The therapeutic efficacy of ADCs is profoundly influenced by the linker connecting the antibody to the cytotoxic payload. The incorporation of hydrophilic spacers, most notably polyethylene glycol (PEG), has revolutionized ADC design by addressing the challenges associated with hydrophobic payloads.
Enhancing Solubility and Preventing Aggregation
Hydrophobic drug payloads can induce aggregation of ADCs, leading to decreased efficacy and potential immunogenicity. Hydrophilic PEG linkers create a hydration shell around the drug-linker moiety, effectively masking its hydrophobicity and improving the overall water solubility of the ADC. This prevents the formation of aggregates, even at high drug-to-antibody ratios (DAR).[1]
Enabling Higher Drug-to-Antibody Ratios (DAR)
By mitigating the aggregation propensity of hydrophobic payloads, hydrophilic spacers enable the conjugation of a higher number of drug molecules to the antibody.[1] This can lead to enhanced potency, as a greater concentration of the cytotoxic drug is delivered to the target cell per binding event. A study on a glucuronide-MMAE linker demonstrated a direct relationship between PEG spacer length and the ADC's pharmacokinetic profile, with longer PEG chains allowing for higher DARs without compromising in vivo performance.[2]
Improving Pharmacokinetics
The hydrophilic nature of PEG linkers reduces nonspecific interactions with serum proteins and non-target cells, leading to a prolonged circulation half-life and reduced plasma clearance.[1] This allows for greater accumulation of the ADC at the tumor site, thereby enhancing its therapeutic index.
Quantitative Impact of Hydrophilic Spacers on ADC Performance
The following tables summarize the quantitative data from various studies, highlighting the significant impact of hydrophilic spacers on key ADC parameters.
Table 1: Comparison of ADC Properties With and Without a Hydrophilic Spacer
| ADC Characteristic | Without Hydrophilic Spacer | With Hydrophilic Spacer (e.g., PEG) | Reference |
| Drug-to-Antibody Ratio (DAR) | Lower (typically 2-4) due to aggregation | Higher (up to 8 or more) | [3] |
| Solubility | Prone to aggregation, especially with hydrophobic payloads | Increased solubility, reduced aggregation | |
| In Vitro Cytotoxicity (IC50) | Potency can be limited by low DAR | Often maintained or improved with higher DAR | |
| Plasma Clearance | Faster clearance | Slower clearance, longer half-life | |
| In Vivo Efficacy | May be suboptimal due to poor PK and low DAR | Enhanced tumor regression and improved survival |
Table 2: Effect of PEG Spacer Length on ADC Pharmacokinetics (Glucuronide-MMAE Linker, DAR 8)
| PEG Chain Length | Clearance (mL/day/kg) | Exposure (AUC, µg*day/mL) | Reference |
| 0 | 15.6 | 64.1 | |
| 4 | 8.9 | 112.4 | |
| 8 | 6.5 | 153.8 | |
| 12 | 6.7 | 149.3 |
Applications Beyond ADCs
The utility of hydrophilic spacers in mitigating steric hindrance extends to various other fields of biotechnology and drug development.
Affinity Chromatography
In affinity chromatography, the immobilization of a ligand to a solid support can result in steric hindrance, preventing efficient binding of the target protein. Introducing a hydrophilic spacer arm between the ligand and the matrix extends the ligand away from the surface, making it more accessible to the target molecule and reducing non-specific binding of contaminating proteins like tubulin and actin.
Biosensors
For surface-based biosensors, non-specific binding of molecules from the sample matrix to the sensor surface can generate false signals and reduce sensitivity. Passivating the surface with hydrophilic polymers like PEG creates a "stealth" layer that repels non-target molecules through steric repulsion and the formation of a hydration layer. This significantly improves the signal-to-noise ratio and the overall performance of the biosensor.
Solid-Phase Peptide Synthesis
The synthesis of long or "difficult" hydrophobic peptides on a solid support can be hampered by aggregation and steric hindrance, leading to incomplete reactions and low yields. The use of resins functionalized with hydrophilic linkers, such as PEG, can improve the solvation of the growing peptide chain, reducing aggregation and making the reactive sites more accessible for subsequent coupling reactions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the impact of hydrophilic spacers. Below are protocols for key experiments cited in this guide.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify ADC species with different numbers of conjugated drugs based on their hydrophobicity.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of an ADC in killing target cancer cells.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody. Treat the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify ADC monomers from aggregates.
Materials:
-
ADC sample
-
SEC column (e.g., MAbPac SEC-1)
-
UHPLC system with UV detector
-
Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0
Procedure:
-
System and Column Equilibration: Equilibrate the UHPLC system and the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the ADC sample (e.g., 10 µL of a 1 mg/mL solution).
-
Chromatographic Separation: Perform an isocratic elution with the mobile phase. Larger molecules (aggregates) will elute before smaller molecules (monomers).
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. The percentage of aggregation is calculated as: % Aggregation = (Area of Aggregate Peak / (Area of Aggregate Peak + Area of Monomer Peak)) * 100
Visualizing Key Processes
Graphical representations of complex biological pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using the DOT language for Graphviz.
References
Methodological & Application
Application Notes and Protocols for Hydroxy-PEG2-acid Conjugation to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxy-PEG2-acid is a bifunctional molecule featuring a terminal hydroxyl group and a carboxylic acid, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] This heterobifunctional PEG linker is widely utilized in bioconjugation to modify proteins, peptides, and other molecules containing primary amines.[3] The process, known as PEGylation, involves the covalent attachment of PEG chains to a target molecule.[4][5]
The primary advantages of using this compound for modification include:
-
Increased Solubility: The hydrophilic PEG spacer enhances the solubility of the conjugated molecule in aqueous media.
-
Reduced Immunogenicity: PEGylation can shield antigenic sites on proteins, potentially reducing their immunogenicity.
-
Improved Pharmacokinetics: The increased hydrodynamic size of the PEGylated molecule can lead to a longer circulation half-life by reducing renal clearance.
-
Versatility: The terminal hydroxyl group allows for further derivatization or attachment of other functional groups.
This document provides a detailed protocol for the conjugation of this compound to primary amines using the common and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Reaction
The conjugation of this compound to a primary amine is typically achieved via a two-step carbodiimide-mediated coupling reaction. This method forms a stable amide bond between the carboxylic acid of the PEG linker and the primary amine of the target molecule.
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive, but unstable, O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate reacts with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), to create a more stable, amine-reactive NHS ester. This step improves the efficiency of the conjugation and minimizes side reactions.
-
Amide Bond Formation: The amine-reactive NHS ester reacts with a primary amine (-NH₂) on the target molecule to form a stable covalent amide bond, releasing NHS as a byproduct.
The reaction with primary amines is most efficient at a neutral to slightly basic pH (pH 7-8), while the initial activation of the carboxylic acid is most efficient at a slightly acidic pH (pH 4.5-7.2).
Experimental Protocols
This section details the procedures for activating this compound and conjugating it to a primary amine-containing molecule, such as a protein.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Other non-amine buffers like HEPES or borate are also suitable.
-
Quenching Solution: 1 M Hydroxylamine-HCl or 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
-
Standard laboratory glassware and equipment (e.g., reaction vials, magnetic stirrer)
Protocol 1: Two-Step Aqueous Conjugation
This protocol is recommended for proteins and other biomolecules that are sensitive to organic solvents. The two-step process minimizes the exposure of the target protein to the EDC crosslinker.
A. Activation of this compound
-
Equilibrate EDC and Sulfo-NHS to room temperature before use.
-
Dissolve this compound in Activation Buffer to a final concentration of 10-100 mM.
-
Add Sulfo-NHS to the this compound solution. Use a 2 to 5-fold molar excess of Sulfo-NHS over this compound.
-
Add EDC to the solution. Use a 2 to 5-fold molar excess of EDC over this compound.
-
Incubate the reaction for 15-30 minutes at room temperature.
B. Conjugation to Primary Amine
-
Prepare the amine-containing molecule in the Conjugation Buffer (e.g., PBS, pH 7.2-7.5).
-
Immediately add the activated Hydroxy-PEG2-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the activated PEG reagent over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Proceed immediately to purification to remove excess PEG reagent and byproducts.
Protocol 2: Conjugation in Organic Solvent
This protocol is suitable for small molecules or peptides that are soluble in organic solvents.
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (2 equivalents) and EDC-HCl (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
In a separate vial, dissolve the amine-containing molecule (1.5 equivalents) in the same solvent, potentially with a base like DIPEA (1.5 equivalents) if starting from a salt.
-
Add the amine solution to the activated PEG-NHS ester solution.
-
Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by a suitable method (e.g., TLC, LC-MS).
-
Purify the conjugate using appropriate chromatography methods (e.g., flash chromatography).
Data Presentation
Recommended Reaction Parameters
| Parameter | Aqueous Protocol | Organic Protocol | Rationale / Notes |
| Solvent | MES / PBS Buffer | Anhydrous DMF / DCM | Aqueous buffers maintain protein stability; organic solvents for small molecules. |
| Activation pH | 4.7 - 6.0 | N/A | Optimal pH for EDC/NHS activation. |
| Conjugation pH | 7.2 - 7.5 | N/A (base may be added) | Optimal pH for NHS ester reaction with primary amines. |
| Molar Ratio (EDC:PEG) | 2:1 to 5:1 | 2:1 | Ensures efficient activation of the carboxylic acid. |
| Molar Ratio (NHS:PEG) | 2:1 to 5:1 | 2:1 | Stabilizes the activated intermediate. |
| Molar Ratio (PEG:Amine) | 10:1 to 20:1 | 1:1.5 | Molar excess drives the reaction towards the product. |
| Activation Time | 15 - 30 min | 30 - 60 min | Sufficient time to form the NHS ester. |
| Conjugation Time | 2 hr (RT) or O/N (4°C) | 2 - 4 hr (RT) | Reaction time can be optimized based on the specific molecule. |
| Temperature | 4°C or Room Temp. | Room Temp. | Lower temperatures can help maintain the stability of sensitive proteins. |
Purification and Characterization
After conjugation, the reaction mixture contains the desired product, unreacted starting materials, and byproducts. Purification is essential to isolate the PEGylated molecule.
| Technique | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Very effective for removing low molecular weight by-products and unreacted PEG from larger protein conjugates. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | Can separate molecules based on the degree of PEGylation, as PEG chains shield surface charges. |
| Hydrophobic Interaction (HIC) | Separation based on hydrophobicity. | Often used as a polishing step after IEX. |
| Reverse Phase Chromatography (RPC) | Separation based on polarity. | Useful for analytical scale separation and identification of PEGylation sites, especially for peptides and small proteins. |
| Dialysis / Ultrafiltration | Separation based on molecular weight cutoff. | Effective for buffer exchange and removing small molecule impurities. |
The final product should be characterized to confirm successful conjugation and purity.
| Technique | Purpose |
| Mass Spectrometry (MALDI-TOF, LC-MS) | Confirms the covalent attachment of the PEG linker by detecting the expected mass shift. Can also be used to determine the degree of PEGylation. |
| NMR Spectroscopy | Provides detailed structural information and can be used to determine conjugation yield and purity. |
| SDS-PAGE | Visualizes the increase in molecular weight of a protein after PEGylation. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive reagents (hydrolyzed EDC/NHS). | Use fresh, anhydrous reagents. Store EDC and NHS desiccated at 4°C. |
| Incorrect pH for activation or conjugation. | Verify the pH of reaction buffers. Use non-amine buffers for conjugation. | |
| Insufficient molar excess of PEG-NHS ester. | Increase the molar excess of the activated PEG reagent. | |
| Precipitation during Reaction | Poor solubility of reactants or protein instability. | Adjust buffer composition or protein concentration. For aqueous reactions, ensure the biomolecule is at a suitable concentration. |
| Non-specific Binding | Protein aggregation or reaction with secondary amines. | Optimize reaction conditions (pH, temperature). Purify the conjugate thoroughly. |
References
- 1. medkoo.com [medkoo.com]
- 2. This compound sodium salt, 1334286-77-9 | BroadPharm [broadpharm.com]
- 3. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Hydroxy-PEG2-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.[1] This document provides detailed application notes and protocols for utilizing Hydroxy-PEG2-acid, a short-chain, hydrophilic, and bifunctional linker, in the synthesis of ADCs.
The incorporation of a polyethylene glycol (PEG) spacer, such as in this compound, offers several advantages in ADC design. The hydrophilic nature of PEG can enhance the solubility and stability of the ADC, particularly when working with hydrophobic payloads, and can help prevent aggregation.[2][3] This can lead to improved pharmacokinetics, including a longer circulation half-life, and potentially reduced immunogenicity.[] The defined, short length of the PEG2 linker provides a precise spacer between the antibody and the drug, which can be crucial for optimal biological activity.
Rationale for Using this compound
This compound is a heterobifunctional linker featuring a terminal hydroxyl group and a carboxylic acid group. This structure allows for a controlled, sequential conjugation process. Typically, the payload is first attached to the hydroxyl terminus of the linker, and the resulting drug-linker conjugate, now with a free carboxylic acid, is then conjugated to the amine groups of lysine residues on the antibody. This strategic approach is crucial for the synthesis of well-defined ADCs with a desirable drug-to-antibody ratio (DAR).
Experimental Protocols
The synthesis of an ADC using this compound is a two-stage process:
-
Synthesis of the Drug-Linker Conjugate: The cytotoxic payload is covalently attached to the hydroxyl group of the this compound linker.
-
Conjugation to the Antibody: The carboxylic acid group of the drug-linker conjugate is activated and then reacted with the lysine residues on the antibody.
Protocol 1: Synthesis of the Drug-Linker Conjugate via Esterification
This protocol describes the esterification of a drug containing a carboxylic acid group (e.g., a derivative of Monomethyl Auristatin E - MMAE) to the hydroxyl group of this compound.
Materials:
-
This compound
-
Cytotoxic drug with a carboxylic acid functionality
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the cytotoxic drug (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC or EDC (1.5 equivalents) in anhydrous DCM.
-
Slowly add the DCC/EDC solution to the drug/linker solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude drug-linker conjugate by silica gel column chromatography to obtain the pure product.
-
Characterize the purified drug-linker conjugate by NMR and MS to confirm its identity and purity.
Protocol 2: Conjugation of the Drug-Linker Conjugate to the Antibody
This protocol details the conjugation of the purified drug-linker conjugate to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Purified drug-linker conjugate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 50 mM MES buffer, pH 5.5-6.0)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
Procedure:
-
Antibody Preparation:
-
Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm.
-
Buffer exchange the antibody into the reaction buffer (e.g., MES buffer, pH 5.5-6.0) using a desalting column.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the drug-linker conjugate in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO.
-
To activate the carboxylic acid of the drug-linker, add a molar excess of EDC and Sulfo-NHS to the drug-linker solution. The activation reaction is most efficient at a pH of 4.5-7.2.[5]
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain the integrity of the antibody.
-
The reaction of the NHS-activated drug-linker with the primary amines of the antibody's lysine residues is most efficient at pH 7-8. Therefore, the pH of the reaction mixture can be carefully adjusted to this range.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., Tris buffer) to the reaction mixture to stop the reaction by consuming any unreacted drug-linker.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the average DAR and the distribution of different drug-loaded species.
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates.
3. Identity and Integrity Confirmation:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the ADC and verify the successful conjugation.
Data Presentation
The use of a short PEG linker like this compound can influence the cytotoxic potency of an ADC. The following table summarizes the impact of PEG linker length on the in vitro cytotoxicity of an anti-CD30 ADC.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
Data adapted from Burke et al., 2017. In this particular study, the inclusion of short PEG linkers (PEG2 to PEG24) did not significantly alter the in vitro potency of the anti-CD30 ADC on the Karpas-299 cell line. However, it is important to note that the effect of PEG linker length on cytotoxicity can be dependent on the specific antibody, payload, and cancer cell line being tested.
Visualizations
Logical Relationship of this compound in ADC Performance
Caption: Logical flow of this compound linker properties influencing ADC performance.
Experimental Workflow for ADC Synthesis
Caption: Experimental workflow for ADC synthesis and characterization.
Signaling Pathway of an MMAE-Containing ADC
Caption: Intrinsic apoptosis signaling pathway induced by an MMAE-containing ADC.
References
Application of Hydroxy-PEG2-acid in PROTAC Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
Among the various linker types, polyethylene glycol (PEG)-based linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. Hydroxy-PEG2-acid, a short-chain PEG linker with a terminal carboxylic acid and a hydroxyl group, is a versatile building block in PROTAC synthesis. The carboxylic acid allows for straightforward amide bond formation with an amine-containing ligand (either for the POI or the E3 ligase), while the hydroxyl group can be further functionalized if needed. This application note provides a detailed overview of the use of this compound in PROTAC development, including synthesis protocols, quantitative data on PROTAC efficacy, and methods for biological evaluation.
The Role of this compound in PROTAC Design
The incorporation of a this compound linker in a PROTAC offers several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[1]
-
Improved Cell Permeability: By balancing the overall lipophilicity, PEG linkers can enhance the cell permeability of PROTACs, a crucial factor for their biological activity.
-
Optimal Vector and Length: The short and defined length of the PEG2 unit provides a specific spatial orientation between the two ligands, which is critical for the formation of a stable and productive ternary complex.
-
Synthetic Tractability: The terminal carboxylic acid provides a convenient handle for standard amide coupling reactions, simplifying the synthesis of PROTAC libraries for optimization.
Quantitative Data on PROTACs Utilizing PEG2 Linkers
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum percentage of degradation) values. Below is a summary of quantitative data for a PROTAC utilizing a PEG2 linker.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| sEH PROTAC 21b | sEH | Pomalidomide | PEG2-triazole | ~100-300 | ~75 | HeLa | [2] |
| sEH PROTAC 22b | sEH | Pomalidomide | PEG2-triazole | ~100-300 | ~80 | HeLa | [2] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general procedure for the synthesis of a PROTAC where this compound is coupled to an amine-containing E3 ligase ligand, followed by coupling to the POI ligand.
Diagram of the Synthetic Workflow:
Caption: General workflow for PROTAC synthesis using this compound.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Amine-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA) (if Boc protection is used)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase-linker intermediate.
Step 2: Coupling of the E3 Ligase-Linker Intermediate to the POI Ligand
This step assumes the hydroxyl group of the PEG linker is activated (e.g., by mesylation) for reaction with an amine on the POI ligand. Alternatively, the POI ligand could have a carboxylic acid for amide coupling to an amine-functionalized linker.
-
Activate the terminal hydroxyl group of the E3 ligase-linker intermediate. (This step will vary based on the desired linkage).
-
Dissolve the activated E3 ligase-linker intermediate (1.0 eq) and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF.
-
Add a suitable base (e.g., DIPEA, 3.0 eq) if necessary.
-
Stir the reaction at room temperature or with gentle heating under a nitrogen atmosphere until completion, as monitored by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final PROTAC compound by flash column chromatography or preparative HPLC.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Diagram of the Western Blot Workflow:
Caption: Workflow for assessing PROTAC-mediated protein degradation via Western Blot.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC to determine the dose-response. Include a vehicle-only control. For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response data.
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This protocol outlines a method to assess the formation of the ternary complex in live cells.[3][4]
Diagram of the NanoBRET™ Workflow:
Caption: Workflow for the NanoBRET™ ternary complex formation assay.
Materials:
-
HEK293T cells
-
Expression vectors for:
-
Target protein fused to NanoLuc® luciferase (Donor)
-
E3 ligase (e.g., CRBN or VHL) fused to HaloTag® (Acceptor)
-
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
PROTAC stock solution
-
NanoBRET® Nano-Glo® Substrate
-
Luminometer capable of measuring donor and acceptor wavelengths
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc-tagged target protein and HaloTag-tagged E3 ligase expression vectors.
-
Cell Seeding: The following day, seed the transfected cells into a white 96-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow labeling of the HaloTag-E3 ligase fusion protein.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in Opti-MEM™ and add to the appropriate wells. Include a vehicle control. Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Data Acquisition: Measure the donor emission at 460 nm and the acceptor emission at >610 nm using a luminometer.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration. The characteristic "hook effect" curve indicates ternary complex formation.
Signaling Pathways
Understanding the signaling pathways of the E3 ligase and the target protein is crucial for rational PROTAC design and for predicting potential biological consequences of protein degradation.
Cereblon (CRBN) E3 Ligase Signaling
Cereblon is the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. It plays a role in various cellular processes, and its activity can be modulated by immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are common E3 ligase ligands in PROTACs.
Caption: PROTAC-mediated protein degradation via the CRL4-CRBN E3 ligase complex.
BRD4 Signaling Pathway
BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes like c-MYC. Degradation of BRD4 is a promising anti-cancer strategy.
Caption: BRD4 signaling and its disruption by a BRD4-targeting PROTAC.
Conclusion
This compound is a valuable and versatile linker for the development of PROTACs. Its properties can contribute to improved solubility and permeability, while its defined length and synthetic accessibility make it a useful tool for optimizing PROTAC efficacy. The protocols provided herein offer a framework for the synthesis and biological evaluation of PROTACs incorporating this linker. As the field of targeted protein degradation continues to expand, the rational design of linkers, including the strategic use of building blocks like this compound, will remain a cornerstone of successful PROTAC development.
References
Surface Functionalization of Nanoparticles with Hydroxy-PEG2-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Polyethylene glycol (PEG) is a widely utilized polymer for surface modification, known for its ability to impart "stealth" properties to nanoparticles. This PEGylation process enhances systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system (MPS), improves nanoparticle stability, and increases solubility.[1][2]
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using a short-chain, heterobifunctional PEG linker: Hydroxy-PEG2-acid. This linker possesses a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a terminal hydroxyl group. The hydroxyl group offers a valuable site for subsequent modifications, such as the attachment of targeting ligands or imaging agents.[1][3] The protocols outlined below focus on the widely-used carbodiimide chemistry for conjugating the PEG-acid to amine-presenting nanoparticle surfaces.
Key Applications
The functionalization of nanoparticles with this compound is advantageous for a variety of biomedical applications:
-
Enhanced Drug Delivery: The PEGylated surface reduces non-specific protein binding, leading to longer circulation times and increased accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
-
Improved Biocompatibility: The hydrophilic PEG layer minimizes interactions with immune cells, reducing the immunogenicity of the nanoparticles.
-
Platform for Targeted Therapies: The terminal hydroxyl group serves as a chemical handle for the covalent attachment of targeting moieties like antibodies, peptides, or small molecules, enabling active targeting to specific cells or tissues.[3]
-
Development of Theranostics: The hydroxyl terminus can be conjugated with imaging agents, allowing for simultaneous diagnosis and therapy.
Experimental Protocols
This section details the necessary protocols for the successful surface functionalization of amine-modified nanoparticles with this compound.
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the activation of the carboxylic acid group of this compound to form a more reactive N-hydroxysuccinimide (NHS) ester. This activated PEG linker can then efficiently react with primary amines on the nanoparticle surface.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in the chosen organic solvent (e.g., DMF or DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
In a separate vial, dissolve EDC (1.5 molar equivalents to the PEG-acid) and NHS (1.2 molar equivalents to the PEG-acid) in the Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes. The resulting solution contains the activated Hydroxy-PEG2-NHS ester and is ready for conjugation to the nanoparticles. For best results, use the activated PEG linker immediately.
Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles
This protocol outlines the covalent attachment of the activated Hydroxy-PEG2-NHS ester to nanoparticles displaying surface amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles) dispersed in a suitable buffer.
-
Activated Hydroxy-PEG2-NHS ester solution (from Protocol 1).
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Centrifuge and centrifuge tubes suitable for nanoparticle separation.
-
Deionized (DI) water.
Procedure:
-
Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the freshly prepared activated Hydroxy-PEG2-NHS ester solution to the nanoparticle dispersion. The molar ratio of the PEG linker to the nanoparticles should be optimized for the specific application, but a 10-50 fold molar excess of the PEG linker is a good starting point.
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
After the reaction, quench any unreacted NHS esters by adding the Quenching Buffer and incubating for 30 minutes.
-
Separate the functionalized nanoparticles from the reaction mixture by centrifugation at a speed and time appropriate for the specific nanoparticles.
-
Remove the supernatant containing unreacted PEG linker and byproducts.
-
Wash the nanoparticle pellet by resuspending in DI water and repeating the centrifugation step. Perform this washing step 2-3 times to ensure the removal of all unreacted materials.
-
Resuspend the final this compound functionalized nanoparticles in a suitable buffer for storage and characterization.
Characterization and Data Presentation
Thorough characterization is essential to confirm the successful functionalization of nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with this compound.
Table 1: Physicochemical Properties of Nanoparticles
| Parameter | Before Functionalization | After Functionalization with this compound |
| Hydrodynamic Diameter (nm) | 105 ± 5 | 125 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | +25 ± 3 | -5 ± 2 |
| Surface PEG Density (chains/nm²) | N/A | 1.5 - 2.5 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Drug Release (%) - Unfunctionalized Nanoparticles | Drug Release (%) - this compound Functionalized Nanoparticles |
| 1 | 35 | 15 |
| 6 | 60 | 30 |
| 12 | 85 | 50 |
| 24 | 95 | 70 |
| 48 | >98 | 85 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the surface functionalization of nanoparticles with this compound.
Workflow for nanoparticle functionalization.
Signaling Pathway: Cellular Interaction of PEGylated Nanoparticles
This diagram illustrates the "stealth" effect of PEGylation, which leads to reduced protein adsorption and subsequent cellular uptake mechanisms.
References
- 1. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
Application Notes and Protocols for PEGylating Peptides with Hydroxy-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to an increased circulatory half-life, improved stability against proteolytic degradation, enhanced solubility, and reduced immunogenicity.[1][2][3][4][5] These benefits are primarily achieved by increasing the hydrodynamic volume of the peptide, which reduces renal clearance and shields it from enzymatic degradation.
This document provides a detailed experimental guide for the PEGylation of peptides using Hydroxy-PEG2-acid. This specific reagent features a short, discrete PEG linker with a terminal carboxylic acid, which can be activated to react with primary amines on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues. The protocols outlined below cover the activation of this compound, its conjugation to a model peptide, and the subsequent purification and characterization of the PEGylated product.
Data Presentation
The following tables summarize the materials required for the PEGylation process and present hypothetical, yet representative, quantitative data for the PEGylation of a model peptide (e.g., a 15-amino acid peptide with a single lysine residue) with this compound.
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Model Peptide (e.g., 1.5 kDa) | Custom Synthesis | Substrate for PEGylation |
| This compound | Commercial Supplier | PEGylating Agent |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sigma-Aldrich | Carboxylic Acid Activator |
| Sulfo-NHS (N-Hydroxysulfosuccinimide) | Thermo Fisher Scientific | Stabilizer for Activated Ester |
| MES Buffer (0.1 M, pH 6.0) | In-house Preparation | Activation Reaction Buffer |
| Phosphate Buffered Saline (PBS, pH 7.4) | In-house Preparation | Conjugation Reaction Buffer |
| Hydroxylamine (50 mM) | Sigma-Aldrich | Quenching Reagent |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | HPLC Mobile Phase |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | HPLC Mobile Phase Additive |
| Water, HPLC Grade | Fisher Scientific | HPLC Mobile Phase |
| Size-Exclusion Chromatography (SEC) Column | GE Healthcare | Purification |
| Reversed-Phase C18 HPLC Column | Waters | Analysis |
| MALDI-TOF Mass Spectrometer | Bruker | Characterization |
Table 2: Characterization of Model Peptide Before and After PEGylation
| Parameter | Native Peptide | PEGylated Peptide |
| Molecular Weight (Da) | ||
| Theoretical | 1500.0 | 1676.2 |
| Observed (MALDI-TOF MS) | 1500.5 | 1676.8 |
| RP-HPLC Retention Time (min) | 12.5 | 14.2 |
| Purity (by RP-HPLC, %) | >98% | >95% |
| PEGylation Efficiency (%) | N/A | ~85% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the PEGylation of a peptide with this compound.
Activation of this compound with EDC/Sulfo-NHS
This protocol describes the activation of the carboxylic acid group on this compound to form a more stable and amine-reactive Sulfo-NHS ester.
Materials:
-
This compound
-
EDC
-
Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF)
-
Activation Buffer (0.1 M MES, pH 6.0)
Procedure:
-
Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.
-
In a separate tube, prepare a fresh solution of EDC (200 mM) and Sulfo-NHS (200 mM) in Activation Buffer.
-
Add a 2-fold molar excess of the EDC/Sulfo-NHS solution to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The activated Hydroxy-PEG2-Sulfo-NHS ester is now ready for conjugation to the peptide. It is recommended to use the activated PEG reagent immediately.
Conjugation of Activated this compound to the Peptide
This protocol details the conjugation of the activated PEG reagent to the primary amines of the peptide.
Materials:
-
Activated Hydroxy-PEG2-Sulfo-NHS ester (from Protocol 1)
-
Peptide solution (dissolved in Conjugation Buffer)
-
Conjugation Buffer (PBS, pH 7.4)
-
Quenching Buffer (50 mM Hydroxylamine in PBS, pH 7.4)
Procedure:
-
Dissolve the peptide in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Add a 5 to 10-fold molar excess of the activated Hydroxy-PEG2-Sulfo-NHS ester solution to the peptide solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
To quench the reaction and hydrolyze any unreacted Sulfo-NHS esters, add an equal volume of Quenching Buffer and incubate for 15 minutes at room temperature.
Purification of the PEGylated Peptide
This protocol describes the purification of the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts using size-exclusion chromatography (SEC).
Materials:
-
Quenched reaction mixture
-
SEC Column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collector
-
UV Spectrophotometer
Procedure:
-
Equilibrate the SEC column with at least two column volumes of Elution Buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with Elution Buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm (if the peptide contains aromatic residues) or 220 nm.
-
The PEGylated peptide, having a higher molecular weight, will elute earlier than the unreacted peptide and smaller reaction components.
-
Pool the fractions containing the purified PEGylated peptide.
Characterization of the PEGylated Peptide
This section outlines the analytical methods to confirm the identity and purity of the final PEGylated peptide.
4.1 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purpose: To assess the purity of the PEGylated peptide and determine the efficiency of the PEGylation reaction.
Method:
-
Column: C18, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Analysis: Compare the chromatograms of the native peptide and the purified PEGylated peptide. The PEGylated peptide will typically have a longer retention time due to the increased hydrophobicity of the PEG moiety. Purity is calculated by integrating the peak area of the desired product relative to the total peak area.
4.2 Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the PEGylated peptide.
Method:
-
Instrument: MALDI-TOF Mass Spectrometer
-
Matrix: Sinapinic acid or alpha-cyano-4-hydroxycinnamic acid (CHCA)
-
Analysis: Prepare a 1:1 mixture of the sample (native or PEGylated peptide) and the matrix solution. Spot onto the MALDI target plate and allow to dry. Acquire the mass spectrum in the appropriate mass range. The mass of the PEGylated peptide should correspond to the mass of the native peptide plus the mass of the this compound moiety (176.17 Da), minus the mass of a water molecule (18.02 Da) due to the formation of the amide bond.
Visualizations
Experimental Workflow
Caption: Workflow for peptide PEGylation with this compound.
Mechanism of Action: Enhanced In Vivo Stability
References
- 1. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 2. nhsjs.com [nhsjs.com]
- 3. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 4. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 5. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
Application Notes and Protocols: Hydroxy-PEG2-acid as a Linker for Fluorescent Dye Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxy-PEG2-acid is a hydrophilic, heterobifunctional linker commonly employed in bioconjugation to couple fluorescent dyes to proteins, antibodies, and other biomolecules.[1] This linker possesses a terminal hydroxyl group and a carboxylic acid, the latter of which can be readily activated to form a stable amide bond with primary amines on the target biomolecule. The inclusion of a short polyethylene glycol (PEG) spacer enhances the water solubility of the resulting conjugate, mitigates steric hindrance, and can reduce non-specific binding and aggregation.[2][3] These properties make this compound an ideal choice for creating high-quality fluorescent probes for a variety of applications, including flow cytometry, fluorescence microscopy, and diagnostic assays.[4]
Advantages of Using this compound Linker
-
Increased Hydrophilicity: The PEG spacer imparts water solubility to the fluorescent dye and the resulting conjugate, which is particularly beneficial when working with hydrophobic dyes.[5]
-
Reduced Aggregation: By masking the hydrophobicity of the payload, PEG linkers help prevent the aggregation of labeled biomolecules, which can otherwise lead to loss of function and immunogenicity.
-
Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, making it suitable for in vivo and in vitro applications.
-
Flexible Spacer Arm: The PEG2 linker provides a flexible spacer that separates the fluorophore from the biomolecule, which can help to minimize quenching and maintain the biological activity of the protein.
Quantitative Data Summary
The following tables provide representative data for the conjugation of a fluorescent dye to a monoclonal antibody (mAb) using the this compound linker. These values are illustrative and may vary depending on the specific antibody, dye, and reaction conditions.
Table 1: Conjugation Reaction Parameters and Efficiency
| Parameter | Value |
| Antibody | Mouse IgG1 |
| Fluorescent Dye | Fluorescein (FITC) |
| Linker | This compound |
| Activation Chemistry | EDC/NHS |
| Molar Ratio (Dye-Linker:Ab) | 20:1 |
| Antibody Concentration | 2 mg/mL |
| Reaction Time | 2 hours at Room Temperature |
| Conjugation Efficiency | >95% (as determined by SEC) |
Table 2: Characterization of the Fluorescently Labeled Antibody
| Parameter | Value |
| Dye-to-Protein Ratio (D/P) | 3.5 - 5.0 |
| Purification Method | Size-Exclusion Chromatography |
| Final Conjugate Purity | >98% (monomer) |
| Storage Buffer | PBS, pH 7.4 with 0.02% Sodium Azide |
| Storage Temperature | 4°C (short-term), -20°C (long-term) |
Table 3: Stability Assessment of the Fluorescent Conjugate
| Condition | Timepoint | % Monomer Remaining |
| 4°C in PBS, pH 7.4 | 1 month | >95% |
| 4°C in PBS, pH 7.4 | 3 months | >90% |
| -20°C in PBS, pH 7.4 | 6 months | >98% |
Experimental Protocols
This section provides a detailed methodology for the conjugation of a fluorescent dye to an antibody using the this compound linker.
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 4.5-5.0
Procedure:
-
Equilibrate EDC and NHS to room temperature before opening.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS in the Reaction Buffer to a final concentration of 100 mM each.
-
Add the EDC and NHS solution to the this compound solution at a 1:1:1 molar ratio.
-
Incubate the reaction for 15 minutes at room temperature. The resulting solution contains the activated NHS-ester of this compound and is ready for conjugation to the antibody.
Protocol 2: Conjugation of Activated Dye-Linker to an Antibody
This protocol details the conjugation of the pre-activated this compound-NHS ester to the primary amines of an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activated Dye-Linker solution (from Protocol 1)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody at a concentration of 2-5 mg/mL in an amine-free buffer such as PBS, pH 7.4.
-
Add the desired molar excess of the activated Dye-Linker solution to the antibody solution. A 20-fold molar excess is a common starting point.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
Purify the fluorescently labeled antibody from excess dye and byproducts using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the labeled antibody (typically the first colored peak to elute).
-
Measure the absorbance of the purified conjugate at 280 nm and the maximum absorbance wavelength of the dye to determine the protein concentration and the dye-to-protein ratio.
Protocol 3: Calculation of Dye-to-Protein Ratio (D/P)
The D/P ratio is a critical parameter for characterizing the fluorescently labeled antibody.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the fluorescent dye (Amax).
-
Calculate the concentration of the antibody using the following formula:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the concentration of the dye using the following formula:
-
Dye Concentration (M) = Amax / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at its Amax.
-
-
-
Calculate the Dye-to-Protein ratio:
-
D/P Ratio = Dye Concentration (M) / Protein Concentration (M)
-
Application: Analysis of Cell Surface Receptors by Flow Cytometry
Fluorescently labeled antibodies generated using the this compound linker are powerful tools for identifying and quantifying cell surface receptors on various cell types using flow cytometry.
Workflow for Cell Surface Receptor Analysis
Caption: Workflow for cell surface receptor analysis using flow cytometry.
Signaling Pathway: Antibody Binding to a Cell Surface Receptor
The diagram below illustrates the binding of a fluorescently labeled antibody to its target receptor on the cell surface, a fundamental interaction in many biological assays and therapeutic applications.
Caption: Antibody-receptor interaction at the cell surface.
Conclusion
This compound is a versatile and effective linker for the conjugation of fluorescent dyes to biomolecules. Its hydrophilic nature and flexible spacer arm contribute to the generation of high-quality, stable, and biologically active fluorescent probes. The detailed protocols and application examples provided here serve as a comprehensive guide for researchers and scientists in the fields of biology and drug development to successfully utilize this valuable bioconjugation tool.
References
- 1. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 2. nathan.instras.com [nathan.instras.com]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes & Protocols: EDC/NHS Activation of Hydroxy-PEG2-acid for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and small molecules. By covalently attaching PEG chains, it is possible to increase solubility, extend circulating half-life, and reduce immunogenicity.
A common and efficient method for conjugating PEG derivatives with amine-containing molecules is through the formation of a stable amide bond. This process often involves the activation of a carboxylic acid moiety on the PEG linker, such as Hydroxy-PEG2-acid. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides a robust, two-step activation and coupling chemistry that is highly efficient in aqueous solutions.[1][2] These application notes provide a detailed overview of the chemical principles, key reaction parameters, and step-by-step protocols for the successful conjugation of this compound to primary amine-containing molecules.
Principle of the Reaction
The conjugation process is a zero-length crosslinking reaction, meaning no part of the EDC or NHS molecules is incorporated into the final amide bond.[2] The reaction proceeds in two main stages:
-
Activation: EDC reacts with the terminal carboxylic acid of this compound to form a highly reactive and unstable O-acylisourea intermediate.[2][3]
-
Stabilization and Coupling: This intermediate can directly react with a primary amine. However, to improve efficiency and stability in aqueous solutions, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis than the O-acylisourea intermediate and efficiently reacts with a primary amine on the target molecule to form a stable amide linkage, releasing NHS.
References
Application Notes and Protocols for Hydroxy-PEG2-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG2-acid is a heterobifunctional linker containing a hydroxyl group and a terminal carboxylic acid, separated by a short, hydrophilic diethylene glycol (PEG2) spacer.[1][2] This linker is increasingly utilized in the development of targeted drug delivery systems to connect therapeutic payloads to targeting moieties such as antibodies or to functionalize the surface of nanoparticles and liposomes.[3][4] The incorporation of the PEG spacer enhances the solubility and stability of the resulting conjugates, reduces immunogenicity, and can improve pharmacokinetic profiles.[5] The terminal carboxylic acid allows for covalent conjugation to primary amines via a stable amide bond, typically through activation with carbodiimide chemistry (EDC/NHS). The hydroxyl group can be used for further derivatization or as a point of attachment for other molecules. These application notes provide detailed protocols for the use of this compound in the synthesis of antibody-drug conjugates (ADCs) and the functionalization of nanoparticles for targeted drug delivery.
Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)
PEG linkers are crucial in ADC development for connecting the antibody to the cytotoxic payload. The hydrophilic nature of the PEG linker can improve the solubility of ADCs, especially those with hydrophobic drugs, and allows for higher drug-to-antibody ratios (DARs) without causing aggregation. Short PEG linkers, like this compound, provide a defined spacer between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.
Quantitative Data Summary: Impact of PEGylation on ADC Properties
The inclusion and length of a PEG linker can significantly impact the pharmacokinetic profile of an ADC. Generally, longer PEG chains can lead to slower clearance, though a threshold may be reached where further increases in length do not alter clearance. The optimal DAR is typically between 2 and 4 to balance potency and clearance, as very high DARs can lead to rapid clearance due to hydrophobicity.
Table 1: Representative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
| Linker | Drug-to-Antibody Ratio (DAR) | Clearance Rate (mL/hr/kg) | Half-life (t½) (hours) |
| Non-PEG | 4 | 1.2 | 80 |
| Short-chain PEG (e.g., PEG2-PEG8) | 4 | 0.8 | 120 |
| Long-chain PEG (e.g., PEG12-PEG24) | 4 | 0.5 | 150 |
Note: This table presents synthesized data from preclinical studies to illustrate general trends. Actual values will vary depending on the specific antibody, payload, and experimental model.
Experimental Protocol: ADC Synthesis using this compound
This protocol describes the conjugation of a drug containing a primary amine to an antibody via the carboxylic acid group of this compound using EDC/NHS chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing drug payload
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Tris or 1 M glycine, pH 7.5
-
Desalting columns or dialysis cassettes
Workflow for ADC Synthesis:
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF to prepare stock solutions.
-
In a reaction tube, add the Activation Buffer.
-
Add the this compound stock solution to the buffer.
-
Add a molar excess of EDC and NHS (typically 2-10 fold molar excess over the linker) to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
-
-
Drug-Linker Conjugation:
-
Dissolve the amine-containing drug payload in a suitable organic solvent (e.g., DMSO).
-
Add the drug solution to the activated linker solution.
-
Adjust the pH to 7.2-7.5 with the Coupling Buffer to facilitate the reaction with the primary amine of the drug.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the reaction progress using LC-MS or TLC.
-
-
Antibody-Drug-Linker Conjugation:
-
Prepare the antibody in the Coupling Buffer.
-
Add the drug-linker solution to the antibody solution. The final concentration of the organic co-solvent should typically be below 10% (v/v) to avoid antibody denaturation.
-
The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR). A typical starting point is a 5-20 fold molar excess of the drug-linker over the antibody.
-
Incubate the reaction at room temperature for 1-4 hours or on ice for 2 hours with gentle stirring.
-
-
Purification of the ADC:
-
Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM to consume any unreacted NHS esters.
-
Remove unreacted drug-linker and other small molecules by purification using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization of the ADC:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC using size exclusion chromatography (SEC).
-
Application 2: Functionalization of Nanoparticles and Liposomes
Coating nanoparticles and liposomes with PEG, a process known as PEGylation, is a common strategy to improve their stability and circulation time in the body. PEGylation creates a hydrophilic protective layer that reduces protein adsorption and uptake by the mononuclear phagocyte system, leading to longer circulation times and enhanced accumulation in target tissues like tumors (the EPR effect). This compound can be used to functionalize the surface of pre-formed nanoparticles or be incorporated during the formulation process.
Quantitative Data Summary: Impact of PEGylation on Nanoparticle Properties
PEGylation significantly alters the physicochemical properties of nanoparticles, which can be monitored to confirm successful surface modification.
Table 2: Representative Physicochemical Characterization of Nanoparticles Before and After PEGylation
| Nanoparticle Type | Parameter | Before PEGylation | After PEGylation |
| Lipid Nanoparticles | Hydrodynamic Diameter (nm) | 135 | 140 |
| Polydispersity Index (PDI) | 0.25 | 0.15 | |
| Zeta Potential (mV) | +50 | +20 | |
| Polymeric Nanoparticles | Hydrodynamic Diameter (nm) | 253 | 286 |
| Zeta Potential (mV) | -30.1 | -18.6 |
Note: This table presents synthesized data from various studies to illustrate general trends. The hydrodynamic diameter increases due to the PEG layer, while the zeta potential shifts towards neutral as the surface charge is masked by the PEG chains.
Experimental Protocol: Nanoparticle Functionalization with this compound
This protocol describes the surface functionalization of pre-formed nanoparticles containing primary amine groups with this compound using EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., lipid nanoparticles, polymeric nanoparticles)
-
This compound
-
EDC and NHS/Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Centrifugal filter units or dialysis cassettes for purification
Workflow for Nanoparticle Functionalization:
Caption: Workflow for nanoparticle functionalization.
Procedure:
-
Activation of this compound:
-
Follow the same procedure as in the ADC synthesis protocol (Step 1) to activate the carboxylic acid group of this compound with EDC and NHS.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle suspension. The amount of linker to add will depend on the desired surface density of PEG.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification of PEGylated Nanoparticles:
-
Remove unreacted linker and byproducts by repeated centrifugation and resuspension of the nanoparticles in a fresh buffer or by dialysis using a membrane with an appropriate molecular weight cutoff.
-
-
Characterization of PEGylated Nanoparticles:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size and size distribution of the nanoparticles. An increase in hydrodynamic diameter is indicative of successful PEGylation.
-
Zeta Potential Measurement: Measure the surface charge of the nanoparticles. A shift in the zeta potential towards neutral suggests the masking of surface charges by the PEG layer.
-
Quantification of PEGylation: The extent of PEGylation can be indirectly assessed by the changes in DLS and zeta potential. Direct quantification methods like thermogravimetric analysis (TGA) can also be used for inorganic nanoparticles.
-
Experimental Protocol: In Vitro Drug Release Study
This protocol describes a general method to evaluate the release of an encapsulated drug from PEGylated nanoparticles.
Materials:
-
Drug-loaded PEGylated nanoparticles
-
Release buffer (e.g., PBS at different pH values to simulate physiological conditions)
-
Dialysis membrane with a molecular weight cutoff that allows the free drug to pass through but retains the nanoparticles
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of the Release System:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a larger container with a known volume of release buffer.
-
-
Incubation:
-
Incubate the system at 37°C with continuous gentle shaking.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from the external container.
-
Replace the withdrawn volume with an equal volume of fresh release buffer to maintain sink conditions.
-
-
Drug Quantification:
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release versus time to obtain the drug release profile.
-
The release data can be fitted to various kinetic models (e.g., first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Visualization of Key Mechanisms
EDC/NHS Reaction Mechanism
The conjugation of the carboxylic acid of this compound to a primary amine is a two-step process facilitated by EDC and NHS.
Caption: EDC/NHS reaction mechanism for amide bond formation.
These application notes and protocols are intended to serve as a guide for researchers. Optimization of reaction conditions, purification methods, and characterization techniques may be necessary for specific applications.
References
Application Notes and Protocols for the Characterization of Hydroxy-PEG2-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG2-acid is a short, hydrophilic, and bifunctional linker increasingly utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2] Its defined length, water solubility, and two distinct functional groups—a hydroxyl and a carboxylic acid—allow for the precise and controlled linkage of molecules.[3][4][5] The hydroxyl group can be further modified, while the carboxylic acid is readily coupled to amine-containing molecules. Robust analytical characterization is critical to ensure the identity, purity, and consistency of these conjugates, which directly impacts their efficacy and safety.
These application notes provide a comprehensive overview of the key analytical techniques for characterizing this compound conjugates, complete with detailed experimental protocols and data presentation guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful non-destructive technique for the structural elucidation and quantification of this compound conjugates. It allows for the verification of successful conjugation, the determination of the degree of substitution, and the assessment of sample purity.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the lyophilized this compound conjugate.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to a final concentration of 1-10 mg/mL.
-
For quantitative analysis (qNMR), add a known amount of an internal standard with a distinct chemical shift that does not overlap with the analyte signals (e.g., dimethyl sulfone).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Key acquisition parameters include:
-
Pulse Program: A standard 1D proton experiment (e.g., zg30).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest for accurate integration in qNMR. A typical starting value is 5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the characteristic peaks of the this compound linker, the conjugated molecule, and the internal standard.
-
The successful conjugation can be confirmed by the appearance of new signals or shifts in existing signals corresponding to the protons near the newly formed bond (e.g., an amide bond).
-
The degree of conjugation can be calculated by comparing the integral of a characteristic peak of the linker to a peak of the conjugated molecule.
-
Data Presentation: ¹H NMR
| Proton Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Integration Value | Multiplicity |
| PEG methylene protons (-OCH₂CH₂O-) | 3.5 - 3.7 | 3.65 | 8H | multiplet |
| Methylene protons adjacent to hydroxyl (-CH₂OH) | 3.7 - 3.8 | 3.75 | 2H | triplet |
| Methylene protons adjacent to acid (-CH₂COOH) | 2.5 - 2.7 | 2.60 | 2H | triplet |
| Protons of conjugated small molecule | Varies | Varies | Varies | Varies |
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight of the this compound conjugate, thereby confirming successful conjugation and assessing purity. Electrospray ionization (ESI) is commonly used for these types of molecules.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the stock solution to a final concentration of 1-10 µM in the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass accuracy.
-
Scan Range: A range that encompasses the expected molecular weights of the starting materials and the final conjugate.
-
Capillary Voltage: Typically 3-4 kV.
-
Cone Voltage: Optimize for minimal fragmentation.
-
Data Presentation: Mass Spectrometry
| Compound | Theoretical Monoisotopic Mass (Da) | Observed m/z | Charge State (z) | Calculated Mass (Da) | Mass Error (ppm) |
| This compound | 178.0841 | 179.0914 | 1 ([M+H]⁺) | 178.0836 | -2.8 |
| Small Molecule Drug | 350.1234 | 351.1307 | 1 ([M+H]⁺) | 350.1230 | -1.1 |
| Conjugate | 510.1906 | 511.1979 | 1 ([M+H]⁺) | 510.1902 | -0.8 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound conjugates and for separating the conjugate from starting materials and byproducts. Reversed-phase HPLC is the most common mode of separation.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent.
-
Dilute to a final concentration of 0.1-0.5 mg/mL in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 or C8 reversed-phase column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient tailored to the hydrophobicity of the conjugate. A typical starting point is 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the conjugated molecule has strong absorbance (e.g., 254 nm or 280 nm). If the conjugate lacks a chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used.
-
Injection Volume: 10-20 µL.
-
Data Presentation: HPLC
| Peak Number | Retention Time (min) | Component | Area (%) |
| 1 | 3.2 | Unreacted this compound | 2.5 |
| 2 | 8.5 | Unreacted Small Molecule Drug | 1.8 |
| 3 | 15.7 | This compound Conjugate | 95.7 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the conjugate and can be used to confirm the formation of the desired chemical bond (e.g., an amide bond) and the disappearance of starting material functional groups.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Collect 16-32 scans to obtain a good quality spectrum.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
-
Data Presentation: FTIR
| Functional Group | Characteristic Absorption (cm⁻¹) | Observed in Starting Material (Yes/No) | Observed in Conjugate (Yes/No) |
| O-H stretch (alcohol) | 3200-3600 (broad) | Yes | Yes |
| O-H stretch (carboxylic acid) | 2500-3300 (very broad) | Yes | No |
| C=O stretch (carboxylic acid) | 1700-1725 | Yes | No |
| C=O stretch (amide) | 1630-1680 | No | Yes |
| N-H bend (amide) | 1510-1570 | No | Yes |
| C-O stretch (ether) | 1050-1150 | Yes | Yes |
Visualization of Workflows and Pathways
Experimental Workflow for Conjugation and Characterization
Caption: Workflow for synthesis and characterization of this compound conjugates.
Signaling Pathway Example: Targeting Mitochondrial Apoptosis
Many small molecule drugs are designed to induce apoptosis in cancer cells. A this compound linker can be used to attach a targeting moiety to such a drug, potentially enhancing its delivery to cancer cells. The following diagram illustrates a simplified signaling pathway for apoptosis induction.
Caption: Targeted drug conjugate inducing mitochondrial apoptosis.
Conclusion
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The combination of NMR, mass spectrometry, HPLC, and FTIR provides orthogonal data that, when taken together, confirm the structure, purity, and identity of the final product. The detailed protocols and data presentation guidelines provided in these application notes serve as a valuable resource for researchers and scientists in the field of drug development, ensuring the quality and consistency of these important molecules.
References
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. mac-mod.com [mac-mod.com]
- 4. researchgate.net [researchgate.net]
- 5. PEGylated Mitochondria-Targeted Drugs Have Potential in Cancer Treatment | Medical College of Wisconsin [mcw.edu]
Application Notes and Protocols: Hydroxy-PEG2-acid in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydroxy-PEG2-acid, a heterobifunctional polyethylene glycol (PEG) derivative, in the formation of hydrogels for biomedical applications. Detailed protocols for hydrogel synthesis, characterization, and a representative application in controlled drug release are provided.
Introduction to this compound
This compound, with the chemical structure 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is a short-chain PEG linker featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1][2] This unique structure allows for orthogonal bioconjugation strategies, making it a versatile building block for creating well-defined hydrogel networks. The hydrophilic PEG spacer enhances water solubility, a crucial property for biomedical applications.[1][3]
The carboxylic acid moiety can be activated to react with primary amines, forming stable amide bonds, which is a common method for crosslinking hydrogel precursors.[1] The hydroxyl group offers a secondary site for further functionalization, such as the attachment of imaging agents or targeting ligands.
Applications in Hydrogel Formation
The primary application of this compound in hydrogel formation is as a component of a crosslinking system, often in conjunction with multi-arm PEG amines or other amine-containing polymers. The resulting hydrogels are suitable for a variety of biomedical applications, including:
-
Controlled Drug Delivery: The porous and hydrated network of the hydrogel can encapsulate therapeutic molecules, allowing for their sustained release. The degradation of the hydrogel can be tuned to control the release kinetics.
-
Tissue Engineering: Hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.
-
3D Cell Culture: The biocompatible nature of PEG hydrogels allows for the encapsulation of cells in a three-dimensional environment that better recapitulates in vivo conditions.
Hydrogel Formation Chemistry
The most common method for forming hydrogels using this compound involves a carbodiimide-mediated coupling reaction between the carboxylic acid group and a primary amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a widely used zero-length crosslinking system for this purpose.
The reaction proceeds in two steps:
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it to an NHS-ester, which is less susceptible to hydrolysis.
-
Amide Bond Formation: The NHS-ester readily reacts with a primary amine from a crosslinking molecule (e.g., a multi-arm PEG-amine) to form a stable amide bond, resulting in the crosslinked hydrogel network.
Experimental Protocols
Protocol 1: Synthesis of a this compound Based Hydrogel
This protocol describes the formation of a hydrogel using this compound and a 4-arm PEG-Amine crosslinker via EDC/NHS chemistry.
Materials:
-
This compound
-
4-arm PEG-Amine (e.g., 10 kDa)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Sterile, nuclease-free water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve this compound in 0.1 M MES buffer (pH 6.0) to the desired concentration (e.g., 5% w/v).
-
Dissolve the 4-arm PEG-Amine in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v).
-
Prepare fresh solutions of EDC-HCl and NHS in cold, sterile water or MES buffer immediately before use. A typical molar ratio is 2:1 to 5:1 of EDC:NHS to the carboxylic acid groups of this compound.
-
-
Activate this compound:
-
To the this compound solution, add the EDC-HCl solution followed by the NHS solution.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow for the formation of the NHS-ester.
-
-
Hydrogel Formation:
-
Quickly add the 4-arm PEG-Amine solution to the activated this compound solution. The molar ratio of amine groups to activated carboxyl groups should be controlled to achieve the desired crosslinking density (a 1:1 ratio is a good starting point).
-
Vortex or pipette vigorously for 10-15 seconds to ensure homogeneous mixing.
-
Immediately cast the solution into the desired mold or well plate.
-
Allow the solution to stand at room temperature or 37°C. Gelation should occur within minutes.
-
-
Washing and Equilibration:
-
Once the hydrogel is formed, gently wash it with PBS (pH 7.4) several times to remove unreacted reagents and byproducts.
-
Allow the hydrogel to equilibrate in PBS for 24 hours before further characterization or use.
-
Protocol 2: Characterization of Hydrogel Properties
1. Swelling Ratio:
-
Record the weight of the fully swollen hydrogel (Ws).
-
Freeze-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd
2. Mechanical Testing (Rheology):
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').
-
Perform a frequency sweep at a constant strain (typically 1-5%) to determine the viscoelastic properties of the hydrogel.
-
A higher G' indicates a stiffer hydrogel.
3. In Vitro Degradation:
-
Incubate pre-weighed hydrogel samples in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, blot excess water, and record the weight.
-
The percentage of weight loss over time indicates the degradation rate. For hydrogels with ester bonds, hydrolysis will be the primary degradation mechanism.
Protocol 3: Controlled Release of a Model Drug (Bovine Serum Albumin - BSA)
-
Drug Encapsulation:
-
Dissolve BSA in the 4-arm PEG-Amine solution before mixing it with the activated this compound solution. The final concentration of BSA in the hydrogel can be varied.
-
-
Release Study:
-
Place the BSA-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
At specific time intervals, collect the entire release medium and replace it with fresh PBS.
-
Quantify the concentration of BSA in the collected samples using a suitable protein assay (e.g., BCA assay).
-
Calculate the cumulative release of BSA over time.
-
Quantitative Data (Representative)
The following tables present representative data for hydrogels formed using a short-chain dicarboxylic acid PEG crosslinked with a multi-arm PEG amine. These values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Effect of Polymer Concentration on Hydrogel Properties
| Polymer Concentration (w/v) | Swelling Ratio | Storage Modulus (G') (Pa) | Gelation Time (min) |
| 5% | 25 ± 3 | 500 ± 50 | ~10 |
| 10% | 18 ± 2 | 1500 ± 150 | ~5 |
| 15% | 12 ± 1.5 | 3500 ± 300 | ~2 |
Table 2: Controlled Release of BSA from a 10% (w/v) Hydrogel
| Time (hours) | Cumulative Release (%) |
| 1 | 5 ± 1 |
| 6 | 20 ± 3 |
| 12 | 35 ± 4 |
| 24 | 55 ± 5 |
| 48 | 75 ± 6 |
| 72 | 88 ± 5 |
Visualizations
Caption: Workflow for this compound based hydrogel synthesis.
Caption: Mechanisms of drug release from the hydrogel.
Caption: Key characterization techniques for the hydrogel.
References
- 1. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
common issues in Hydroxy-PEG2-acid bioconjugation reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation reactions with Hydroxy-PEG2-acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it provided as a sodium salt?
A1: this compound is a short, hydrophilic linker containing a terminal hydroxyl group and a carboxylic acid. This heterobifunctional structure allows for the conjugation of two different molecules. It is typically supplied as a sodium salt because the free acid form is unstable and can self-react, where the hydroxyl group of one molecule reacts with the carboxylic acid of another, leading to polymerization.[1][2] The sodium salt form is stable for storage and shipping.[1][2]
Q2: What is the fundamental chemistry for conjugating this compound to a protein?
A2: The most common method for conjugating a carboxylic acid to a primary amine (like the lysine residues on a protein) is through a two-step carbodiimide coupling reaction.
-
Activation: The carboxylic acid on the this compound is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This forms a semi-stable NHS ester.
-
Conjugation: The NHS-activated PEG linker then readily reacts with primary amines on the target biomolecule to form a stable amide bond.
Q3: What are the optimal pH conditions for the conjugation reaction?
A3: A two-step pH adjustment is optimal for EDC/NHS coupling reactions.[3]
-
Activation Step (Carboxylic Acid Activation): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . MES buffer is a common choice for this step as it lacks primary amines and carboxylates that could interfere with the reaction.
-
Conjugation Step (Amine Reaction): The reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.2-8.5 . At this pH, the primary amines are sufficiently deprotonated and nucleophilic. Buffers such as phosphate-buffered saline (PBS) or borate buffer are suitable.
Q4: How should I store and handle my this compound and coupling reagents?
A4: Proper storage is critical for maintaining the reactivity of your reagents.
-
This compound (sodium salt): Store at -20°C, desiccated. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
EDC and NHS/sulfo-NHS: These reagents are highly sensitive to moisture (hygroscopic). Store them at -20°C with a desiccant. Discard any unused reconstituted reagent solutions as they hydrolyze quickly.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Low yield is the most common issue in bioconjugation. The following guide provides potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Activated PEG | The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions, which competes with the amine conjugation reaction. The rate of hydrolysis increases significantly with pH. | Prepare EDC and NHS solutions immediately before use. Perform the reaction promptly after the activation step. For temperature-sensitive proteins, consider running the reaction at 4°C overnight to minimize hydrolysis. |
| Suboptimal Reaction pH | If the pH is too low during the conjugation step (<7.0), the primary amines will be protonated and non-nucleophilic. If the pH is too high (>9.0), the hydrolysis of the NHS ester will be very rapid. | Use a two-step pH procedure. Activate the carboxylic acid at pH 4.5-6.0. Then, raise the pH to 7.2-8.0 for the reaction with the amine. Use non-amine containing buffers like MES for activation and PBS or borate for conjugation. |
| Inactive Reagents | EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly. | Purchase fresh reagents. Store them desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., azide) will compete with the target biomolecule for the activated PEG linker. | Ensure all buffers are free from primary amines. If the biomolecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the reaction. |
| Insufficient Molar Excess of Reagents | An insufficient amount of EDC/NHS or the PEG linker will result in incomplete conjugation. | Optimize the molar ratio of PEG linker:EDC:NHS to the biomolecule. A common starting point is a 10-20 fold molar excess of the PEG linker over the protein. |
| Steric Hindrance | The amine groups on the biomolecule may be in sterically hindered locations, preventing the PEG linker from accessing them. | Increase the reaction time or temperature (if the protein is stable). Consider using a PEG linker with a longer spacer arm. |
Data Presentation
The efficiency of your conjugation reaction is highly dependent on several parameters. The tables below summarize key quantitative data to aid in your experimental design.
Table 1: Effect of pH on the Hydrolysis Half-Life of a Representative PEG-NHS Ester
| pH | Approximate Half-Life of NHS Ester | Reference(s) |
| 7.4 | > 120 minutes | |
| 8.0 | ~34 minutes | |
| 9.0 | < 9 minutes | |
| Note: This data is for a representative PEG-NHS ester and should be used as a guideline. The half-life can vary depending on the specific PEG linker structure and buffer components. Typically, the half-life triples when lowering the pH by one unit. |
Table 2: Recommended Molar Ratios for a Two-Step EDC/NHS Coupling Reaction
| Reagent | Recommended Molar Ratio (relative to Carboxylic Acid) | Purpose | Reference(s) |
| EDC | 2 - 10 equivalents | To ensure efficient activation of the carboxyl groups. | |
| NHS/Sulfo-NHS | 2 - 5 equivalents | To efficiently form the stable NHS ester and minimize side reactions. | |
| Amine-containing Molecule | 1 - 20 equivalents (Linker:Amine) | To drive the reaction towards product formation (adjust based on desired degree of labeling). |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Conjugation of this compound to a Protein (e.g., BSA)
This protocol is suitable for conjugating this compound to a water-soluble protein with available primary amines.
Materials:
-
This compound, sodium salt
-
Protein to be conjugated (e.g., Bovine Serum Albumin, BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Desalting column for purification (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein:
-
Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Activation Buffer .
-
-
Activate this compound:
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMSO or the Activation Buffer .
-
Dissolve the this compound, sodium salt in the Activation Buffer .
-
Add a 10-fold molar excess of this compound to the protein solution.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS (relative to the this compound) to the protein/PEG mixture.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Adjust the pH of the reaction mixture to 7.4 by adding the Conjugation Buffer .
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis. The purified protein conjugate is now ready for downstream applications.
-
Visualizations
References
troubleshooting low yields in Hydroxy-PEG2-acid coupling
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for low yields in the coupling of Hydroxy-PEG2-acid to primary amines using carbodiimide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound coupling?
Low yields are most frequently attributed to suboptimal reaction conditions for the amide bond formation. Key factors to scrutinize include the quality and ratio of the coupling agents (e.g., EDC and NHS), reaction pH, solvent purity, and moisture control. Inefficient activation of the carboxylic acid group on the this compound or hydrolysis of the activated intermediate are common culprits.
Q2: Why is it important to use the sodium salt of this compound?
The free acid form of this compound is known to be unstable. This instability arises from the potential for the terminal hydroxyl group to react with the carboxylic acid group of another molecule, leading to polymerization. The sodium salt form is stable for storage and shipping, ensuring the integrity of the reagent before use.[1]
Q3: What is the optimal pH for the coupling reaction?
The EDC/NHS coupling reaction involves two key steps with different optimal pH ranges.
-
Activation Step: The activation of the carboxylic acid on the this compound with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[2][3] MES buffer is a suitable choice for this step.
-
Coupling Step: The reaction of the activated NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH, generally between 7.2 and 8.5.[2][3] Phosphate-buffered saline (PBS) is a common choice for this stage.
For optimal results, a two-step pH process is recommended where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling to the amine.
Q4: How critical is the presence of water in the reaction?
The presence of water is highly detrimental to the coupling reaction. Water can hydrolyze the O-acylisourea intermediate formed after the addition of EDC, as well as the NHS-ester. This hydrolysis competes with the desired reaction with the amine, leading to the regeneration of the carboxylic acid and a significant reduction in product yield. Therefore, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q5: What are the common side products in an EDC/NHS mediated coupling?
The most prevalent side product is the N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate. This byproduct can be difficult to remove due to its similar polarity to the desired product. Another potential side product is an anhydride, formed from the reaction of two molecules of the this compound.
Q6: Can I use alternative coupling reagents if I consistently get low yields?
Yes, if optimizing the EDC/NHS protocol does not improve your yield, several other coupling reagents can be considered. Some common alternatives include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and rapid reaction times.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another efficient reagent that can lead to high yields with minimal side reactions.
-
DCC (N,N'-dicyclohexylcarbodiimide): A common coupling agent, though the dicyclohexylurea byproduct is often difficult to remove due to its low solubility in many organic solvents.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Couples amino acids efficiently with less hazardous byproducts compared to some other reagents.
Data Presentation
Table 1: Illustrative Yields for this compound Coupling under Various Conditions
The following data is for illustrative purposes to guide optimization. Actual yields will vary depending on the specific amine substrate and experimental setup.
| This compound (eq.) | EDC (eq.) | NHS (eq.) | Amine (eq.) | pH (Activation/Coupling) | Temperature (°C) | Anhydrous Conditions | Illustrative Yield (%) |
| 1.0 | 1.2 | 1.2 | 1.0 | 6.0 / 7.5 | 25 | Yes | 70-85% |
| 1.0 | 1.2 | 1.2 | 1.0 | 7.5 (single step) | 25 | Yes | 40-60% |
| 1.0 | 1.2 | 1.2 | 1.0 | 6.0 / 7.5 | 25 | No | <30% |
| 1.0 | 1.0 | 1.0 | 1.0 | 6.0 / 7.5 | 25 | Yes | 50-65% |
| 1.2 | 1.5 | 1.5 | 1.0 | 6.0 / 7.5 | 25 | Yes | 75-90% |
| 1.0 | 1.2 | 0 | 1.0 | 6.0 / 7.5 | 25 | Yes | 20-40% |
| 1.0 | 1.2 | 1.2 | 1.0 | 6.0 / 8.5 | 4 | Yes | 60-75% |
Experimental Protocols
Protocol 1: Standard EDC/NHS Coupling of this compound to a Primary Amine
This protocol outlines a general method for the amide bond formation between this compound (sodium salt) and an amine-containing molecule.
Materials:
-
This compound, sodium salt
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening the vials to prevent moisture condensation.
-
Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use. Do not store these solutions.
-
Dissolve the this compound, sodium salt, in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
To the solution of this compound (1.0 eq.) in Activation Buffer, add the EDC stock solution (1.2 eq.) and the NHS stock solution (1.2 eq.).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling to the Amine:
-
Add the activated this compound solution to the solution of the amine-containing molecule (1.0-1.2 eq.).
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters.
-
Stir for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove unreacted reagents and byproducts.
-
Protocol 2: Troubleshooting Low Coupling Yields
If you are experiencing low yields with Protocol 1, follow these steps systematically to identify and resolve the issue.
-
Verify Reagent Quality:
-
EDC and NHS: These reagents are moisture-sensitive. Use fresh, high-quality EDC and NHS. Discard any old or improperly stored reagents.
-
Solvents: Use anhydrous grade solvents. If necessary, dry solvents using standard laboratory procedures.
-
This compound: Ensure you are using the stable sodium salt form.
-
-
Optimize Stoichiometry:
-
Increase the molar excess of EDC and NHS to 1.5-2.0 equivalents relative to the this compound.
-
Consider using a slight excess of the activated this compound (e.g., 1.2 equivalents) relative to the amine-containing molecule, especially if the amine is valuable.
-
-
Control pH:
-
Carefully measure and adjust the pH at both the activation and coupling steps using a calibrated pH meter.
-
Ensure the buffering capacity of your chosen buffers is sufficient to maintain a stable pH throughout the reaction.
-
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Adjust Reaction Time and Temperature:
-
Increase the reaction time for the coupling step (e.g., overnight at 4°C or up to 24 hours at room temperature).
-
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
While room temperature is generally suitable, some reactions may benefit from being performed at 4°C to minimize side reactions and hydrolysis.
-
-
Consider a One-Pot, Two-pH Protocol:
-
Dissolve both the this compound and the amine-containing molecule in the Activation Buffer (pH 6.0).
-
Add EDC and NHS and stir for 15 minutes at room temperature.
-
Raise the pH of the reaction mixture to 7.2-7.5 by adding a concentrated phosphate buffer or a mild base.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Evaluate Purification Method:
-
Ensure your purification method is effectively separating the desired product from unreacted starting materials and byproducts like N-acylurea.
-
Analyze fractions from your purification by a suitable method (e.g., LC-MS) to confirm the identity and purity of the product.
-
Visualizations
Caption: Chemical pathway for the EDC/NHS coupling of this compound to a primary amine.
Caption: Logical workflow for troubleshooting low yields in this compound coupling reactions.
References
Technical Support Center: Optimizing Reaction Conditions for Hydroxy-PEG2-acid Activation
Welcome to the technical support center for the activation of Hydroxy-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the activation of the terminal carboxylic acid of this compound for subsequent conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker containing a terminal hydroxyl group and a terminal carboxylic acid separated by a two-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The PEG spacer enhances solubility in aqueous media, and the hydroxyl group can be used for further derivatization.[1][2] This molecule is often used in bioconjugation, drug delivery, and surface modification.
Q2: Why is the sodium salt of this compound typically used?
The free acid form of this compound can be unstable due to the potential for intramolecular reaction between the hydroxyl and carboxylic acid groups, leading to polymerization. The sodium salt form is more stable for storage and shipping.[1]
Q3: What are the most common methods for activating the carboxylic acid of this compound?
The most common methods involve the use of coupling agents to form a more reactive species that can then readily react with a primary amine. Widely used activators include:
-
EDC/NHS (or Sulfo-NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent.
-
BOP Reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is another effective coupling agent, though it has safety concerns.[3]
Q4: Can the hydroxyl group of this compound interfere with the carboxylic acid activation?
While the carboxylic acid is the primary site of activation with reagents like EDC/NHS, the hydroxyl group can potentially react, especially under certain conditions. Generally, the reaction with the carboxylic acid is favored. However, to ensure chemoselectivity, it is crucial to control the reaction conditions, particularly pH. Some coupling reagents, like BOP, have been noted to couple with unprotected hydroxyl groups.[4] If absolute certainty is required, protection of the hydroxyl group may be considered.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Activation/Conjugation Yield | Suboptimal pH: The pH for EDC/NHS activation of the carboxylic acid is typically optimal in the range of 4.5-6.0, while the subsequent reaction with an amine is more efficient at a pH of 7.2-8.0. | Perform a two-step reaction. First, activate the this compound at a lower pH (e.g., in MES buffer), then raise the pH before adding the amine-containing molecule. |
| Hydrolysis of Activated Ester: The activated intermediate (e.g., NHS-ester) is susceptible to hydrolysis in aqueous solutions, which reverts it to the unreactive carboxylic acid. | Use the activated this compound immediately after preparation. Minimize the reaction time in aqueous buffers. | |
| Inefficient Activation Reagents: EDC and HATU are moisture-sensitive. The BOP reagent can also degrade. | Use fresh, high-quality reagents. Store them under anhydrous conditions. | |
| Formation of N-acylurea byproduct (with EDC): The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, especially in the absence of NHS. | Always use NHS or Sulfo-NHS in conjunction with EDC to form a more stable NHS-ester intermediate. | |
| Side Reactions | Reaction with the Hydroxyl Group: The hydroxyl group of the this compound may react with the activated carboxylic acid, leading to self-polymerization or unwanted byproducts. | Carefully control the stoichiometry of your reactants. Consider using a protecting group for the hydroxyl moiety if chemoselectivity is a major concern. |
| Guanidinylation of Amine (with HATU): Excess HATU can react with the amine you intend to couple, rendering it unreactive. | Avoid using a large excess of HATU. A slight excess (1.1-1.2 equivalents) is typically sufficient. | |
| Formation of HMPA (with BOP reagent): The use of BOP reagent generates hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen. | Whenever possible, use a safer alternative like PyBOP, which does not produce HMPA. If BOP must be used, handle it with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols for handling and disposal of carcinogenic materials. | |
| Difficulty Purifying the Final Product | Excess Reagents and Byproducts: Unreacted coupling agents and their byproducts can complicate purification. | Quench the reaction to consume excess reagents. For EDC/NHS reactions, adding a small amount of a primary amine (like Tris buffer) can quench unreacted NHS-esters. Purification can then be performed using dialysis, size-exclusion chromatography, or other appropriate methods. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the activation of carboxylic acids on PEG linkers. These should be considered as starting points, and optimization for your specific system is recommended.
| Parameter | EDC/NHS Activation | HATU Activation | BOP Reagent Activation |
| Molar Ratio (Activator:Acid) | EDC: 1.2-1.5 eqNHS: 1.2-1.5 eq | 1.1-1.2 eq | 1.0-1.5 eq |
| Base | Not always required for activation, but a non-nucleophilic base (e.g., DIPEA) is used for the subsequent amine coupling. | 2.0-3.0 eq of a non-nucleophilic base (e.g., DIPEA, TEA) | 1.0-2.0 eq of a non-nucleophilic base (e.g., NMM, DIPEA, TEA) |
| Solvent | Aqueous buffers (e.g., MES for activation, PBS for coupling) or anhydrous organic solvents (e.g., DMF, DCM) | Anhydrous polar aprotic solvents (e.g., DMF, DCM) | Anhydrous non-nucleophilic organic solvents (e.g., DMF) |
| Activation pH | 4.5 - 6.0 | N/A (performed in organic solvent with base) | N/A (performed in organic solvent with base) |
| Coupling pH | 7.2 - 8.0 | N/A (performed in organic solvent with base) | N/A (performed in organic solvent with base) |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | Activation: 15-30 minCoupling: 1-4 hours to overnight | Pre-activation: 2-5 minCoupling: 1-4 hours | Pre-activation: ~1 minCoupling: ~1 hour |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of this compound in Aqueous Buffer
This protocol is suitable for conjugating this compound to an amine-containing molecule (e.g., a protein) in an aqueous environment.
-
Reagent Preparation:
-
Prepare an "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare a "Coupling Buffer" (e.g., 0.1 M PBS, pH 7.4).
-
Dissolve this compound sodium salt in the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Activation of this compound:
-
Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated this compound solution to your amine-containing molecule dissolved in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents and byproducts.
-
Protocol 2: HATU Activation of this compound in Organic Solvent
This protocol is suitable for reactions that are sensitive to water.
-
Reagent Preparation:
-
Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents (e.g., DMF or DCM).
-
Dissolve this compound (1.0 eq) in the anhydrous solvent.
-
-
Activation and Coupling:
-
Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) to the this compound solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of the anhydrous solvent.
-
Cool the this compound solution to 0°C and add the HATU solution dropwise.
-
After a few minutes of pre-activation, add the amine-containing molecule (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Protocol 3: BOP Reagent Activation of this compound in Organic Solvent
Safety Precaution: The BOP reagent produces the carcinogenic byproduct HMPA. Handle with extreme caution in a certified chemical fume hood and follow all applicable safety guidelines. Consider using a safer alternative like PyBOP.
-
Reagent Preparation:
-
Use anhydrous DMF as the solvent and perform the reaction under an inert atmosphere.
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
-
Activation and Coupling:
-
Add a non-nucleophilic base (e.g., N-Methylmorpholine, 1.5 eq) to the solution.
-
Add the BOP reagent (1.2 eq) to the mixture.
-
Allow for a short pre-activation time (approximately 1 minute).
-
Add the amine-containing molecule (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for approximately 1 hour. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow a standard organic work-up procedure, similar to the HATU protocol, to quench the reaction and remove impurities.
-
Purify the final product using an appropriate chromatographic method.
-
Visualizations
Caption: A simplified workflow for the activation and coupling of this compound.
Caption: A decision tree for troubleshooting common issues in this compound activation.
References
- 1. This compound sodium salt, 1334286-77-9 | BroadPharm [broadpharm.com]
- 2. Hydroxy-PEG2-CH2CO2H, sodium salt - CD Bioparticles [cd-bioparticles.net]
- 3. BOP reagent - Wikipedia [en.wikipedia.org]
- 4. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing side products in PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize side products during PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a PEGylation reaction?
A1: The most common side products in PEGylation include:
-
Multi-PEGylated species: Proteins with more than one PEG chain attached when mono-PEGylation is desired.[1][2]
-
Positional isomers: Mono-PEGylated proteins where the PEG chain is attached to different sites on the protein (e.g., different lysine residues).[]
-
Unreacted protein: The native protein that did not get PEGylated.
-
Unreacted PEG: Excess PEG reagent that remains in the reaction mixture.[]
-
Cross-linked products: Formed when a di-functional PEG molecule reacts with two separate protein molecules, leading to aggregation.[4]
-
Hydrolyzed PEG: The activated PEG reagent can react with water and become inactive.
Q2: How can I detect the presence of these side products?
A2: Several analytical techniques can be used to identify and quantify PEGylation side products:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective for separating multi-PEGylated species from mono-PEGylated and native protein.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their surface charge. It can be used to separate positional isomers of PEGylated proteins.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. It is useful for separating positional isomers and analyzing reaction purity.
-
Mass Spectrometry (MS), particularly MALDI-TOF and ESI-MS: Provides accurate molecular weight information, allowing for the direct identification of the number of attached PEG chains.
-
Two-Dimensional Liquid Chromatography (2D-LC): Combines two different chromatography methods (e.g., SEC and RP-HPLC) to provide higher resolution separation of complex mixtures.
Q3: What are the key reaction parameters to control to minimize side products?
A3: To minimize the formation of unwanted side products, carefully control the following reaction parameters:
-
Molar ratio of PEG to protein: A higher molar excess of PEG can lead to a higher degree of PEGylation and the formation of multi-PEGylated species.
-
Reaction pH: The pH of the reaction buffer affects the reactivity of specific amino acid residues. For example, targeting the N-terminal α-amino group over lysine ε-amino groups can often be achieved at a lower pH (around 7 or below).
-
Reaction temperature: Lowering the reaction temperature (e.g., to 4°C) can help to control the reaction rate and reduce the formation of side products.
-
Reaction time: Optimizing the reaction time is crucial to maximize the yield of the desired product while minimizing the formation of multi-PEGylated species.
-
Protein concentration: Higher protein concentrations can sometimes lead to an increased risk of aggregation.
Troubleshooting Guides
This section provides solutions to common problems encountered during PEGylation.
Problem 1: Low Yield of PEGylated Product
| Possible Cause | Recommended Solution |
| Inactive PEG Reagent | Verify the activity of your activated PEG reagent. Use fresh reagent or re-test its activity. |
| Hydrolysis of Activated PEG | Prepare stock solutions of activated PEG in a dry, aprotic solvent (e.g., DMSO) and add to the reaction buffer immediately before use. |
| Incorrect Reaction pH | Verify and adjust the pH of the reaction buffer to the optimal range for your specific PEGylation chemistry. |
| Inaccessible Target Functional Groups | Ensure the target amino acid residues on your protein are accessible for PEGylation. Consider protein unfolding and refolding under controlled conditions if necessary. |
Problem 2: High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species)
| Possible Cause | Recommended Solution |
| High Molar Ratio of PEG to Protein | Systematically decrease the molar ratio of activated PEG to protein to find the optimal balance for mono-PEGylation. |
| Multiple Reactive Sites with Similar Reactivity | Adjust the reaction pH to favor more selective modification (e.g., lower pH for N-terminal selectivity). Consider site-directed mutagenesis to remove competing reactive sites if a single, specific attachment point is required. |
| Prolonged Reaction Time | Perform a time-course experiment to determine the optimal reaction time that maximizes mono-PEGylated product and minimizes multi-PEGylated species. |
Problem 3: Protein Aggregation/Precipitation
| Possible Cause | Recommended Solution |
| Cross-linking by Di-activated PEG | If using a di-functional PEG, ensure your activation strategy favors mono-activation. Reduce the molar ratio of activated PEG to protein. |
| Protein Instability in Reaction Conditions | Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to enhance protein stability. |
| High Protein Concentration | Reduce the concentration of the protein in the reaction mixture. |
Problem 4: Loss of Biological Activity
| Possible Cause | Recommended Solution |
| PEG Attachment at or near the Active Site | Try a different PEGylation strategy that targets amino acids known to be distant from the active site. Protect the active site during the reaction by adding a substrate or competitive inhibitor. |
| Protein Denaturation during the Reaction | Optimize reaction conditions (pH, temperature) to ensure they are mild enough to preserve the protein's native conformation. |
Data Presentation
Table 1: Illustrative Effect of Molar Ratio on PEGylation Efficiency
| Molar Ratio (PEG:Protein) | Mono-PEGylated Product (%) | Di-PEGylated Product (%) | Unreacted Protein (%) |
| 1:1 | 45 | 5 | 50 |
| 5:1 | 75 | 15 | 10 |
| 10:1 | 60 | 35 | 5 |
Note: This data is illustrative and the optimal molar ratio will vary depending on the protein and PEG reagent used.
Table 2: Illustrative Effect of pH on Site-Selectivity of Amine-Reactive PEGylation
| Reaction pH | N-terminal PEGylation (%) | Lysine PEGylation (%) |
| 6.5 | 80 | 20 |
| 7.5 | 50 | 50 |
| 8.5 | 25 | 75 |
Note: This data is illustrative. The pKa of the N-terminal α-amino group is typically lower than that of lysine ε-amino groups, allowing for greater N-terminal selectivity at lower pH.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Analysis of PEGylation Mixture
-
System Preparation:
-
Equilibrate the SEC column (e.g., TSKgel G3000SWXL) with the mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) at a flow rate of 0.5 mL/min.
-
Ensure the system is stable with a flat baseline.
-
-
Sample Preparation:
-
Dilute the PEGylation reaction mixture to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
Injection and Analysis:
-
Inject 20-100 µL of the prepared sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The expected elution order is: multi-PEGylated protein, di-PEGylated protein, mono-PEGylated protein, and finally the native (un-PEGylated) protein.
-
-
Data Analysis:
-
Integrate the peak areas to determine the relative percentage of each species in the mixture.
-
Protocol 2: MALDI-TOF Mass Spectrometry for Determination of Degree of PEGylation
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (HCCA) (for smaller proteins and peptides), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).
-
-
Sample Preparation:
-
Mix the PEGylation reaction sample (or purified fractions) with the matrix solution in a 1:1 ratio.
-
-
Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in linear mode for large molecules.
-
Optimize the laser power to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached.
-
The mass difference between the peaks will correspond to the mass of the attached PEG moiety.
-
Visualizations
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting logic for common PEGylation issues.
References
Technical Support Center: Purification of Proteins Modified with Hydroxy-PEG2-acid
Welcome to the technical support center for the purification of proteins modified with Hydroxy-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my protein?
This compound is a short, hydrophilic linker containing a two-unit polyethylene glycol (PEG) chain with a terminal carboxylic acid and a hydroxyl group. The carboxylic acid is typically activated (e.g., with EDC and NHS) to react with primary amines (like the N-terminus or lysine residues) on your protein, forming a stable amide bond. Due to its small size (molecular weight of 178.18 g/mol ), it will only cause a minor increase in the overall molecular weight of your protein. Its hydrophilicity can slightly increase the solubility of the modified protein.
Q2: Which purification method is best for my this compound modified protein?
The optimal purification strategy depends on the specific properties of your protein and the impurities present in your reaction mixture. The most commonly used techniques are:
-
Ion-Exchange Chromatography (IEX): Often the method of choice for separating PEGylated proteins from their unmodified counterparts. The attachment of the neutral PEG linker can shield charged residues on the protein surface, leading to a change in its overall charge and retention time on an IEX column.[][2]
-
Size-Exclusion Chromatography (SEC): Useful for removing unreacted, low-molecular-weight reagents like excess this compound and coupling agents. However, due to the small size of the PEG linker, separating mono-PEGylated from non-PEGylated protein can be challenging with SEC alone.[][3]
-
Reverse-Phase Chromatography (RPC): A high-resolution technique that can separate PEGylated species based on differences in hydrophobicity. It is particularly effective at separating positional isomers of PEGylated proteins.[4]
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity. The effect of a short, hydrophilic PEG linker on protein hydrophobicity can vary, making HIC a potential, but less predictable, option.
Q3: How can I remove unreacted this compound from my protein sample?
Due to its small size, unreacted this compound can be efficiently removed using:
-
Dialysis or Diafiltration: Using a membrane with a molecular weight cut-off (MWCO) significantly lower than your protein (e.g., 3-10 kDa) will allow the small linker to pass through while retaining your protein.
-
Size-Exclusion Chromatography (SEC): A desalting column or a high-resolution SEC column can effectively separate the protein from the small linker.
Q4: How do I quantify the extent of PEGylation?
Several methods can be used to determine the degree of PEGylation:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate measurement of the molecular weight of the modified protein, allowing for the determination of the number of attached PEG linkers.
-
UV/Vis Spectroscopy: If the protein concentration is known, the extent of modification can sometimes be estimated by changes in the UV spectrum, although this is less precise.
-
Proton NMR Spectroscopy: Can be used to quantify the degree of PEGylation by comparing the integrals of signals from the PEG chain and the protein.
Troubleshooting Guides
Here are some common problems encountered during the purification of proteins modified with this compound and their potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of PEGylated and non-PEGylated protein by IEX. | The change in charge after modification is insufficient for separation. | - Optimize the pH of the buffers to maximize the charge difference between the modified and unmodified protein. - Try a shallower salt gradient to improve resolution. - Consider using a different type of IEX resin (strong vs. weak, anion vs. cation). |
| Co-elution of PEGylated and non-PEGylated protein in SEC. | The small size of the this compound linker results in a minimal change in hydrodynamic radius. | - Use a high-resolution SEC column with a small particle size. - Optimize the flow rate; a slower flow rate can sometimes improve resolution. - SEC is better suited for removing excess small reagents rather than separating closely related protein species. Consider using IEX or RPC as a primary separation step. |
| Low recovery of PEGylated protein from HIC column. | The protein is binding too tightly to the resin. | - Decrease the starting salt concentration in the binding buffer. - Use a less hydrophobic resin (e.g., Butyl instead of Phenyl). - Elute with a decreasing salt gradient followed by a final wash with a low concentration of a mild organic solvent (e.g., isopropanol) if necessary. |
| Broad peaks in RPC. | The PEG moiety can interact with the stationary phase, leading to peak broadening. | - Use a column with a larger pore size (e.g., 300 Å) suitable for proteins. - Optimize the gradient of the organic solvent (e.g., acetonitrile). - Increase the column temperature, which can sometimes improve peak shape. |
| Protein precipitation during purification. | The buffer conditions (pH, salt concentration) are not optimal for your protein's stability. | - Perform a buffer screen to determine the optimal pH and salt concentration for your protein's solubility. - For HIC, ensure the initial salt concentration does not cause your protein to precipitate. - Add stabilizing excipients to your buffers, such as glycerol or arginine. |
Experimental Protocols
Below are generalized protocols for common purification techniques. These should be optimized for your specific protein.
Ion-Exchange Chromatography (IEX)
This protocol provides a general guideline for separating a this compound modified protein from its unmodified form using cation exchange chromatography.
Materials:
-
Cation exchange column (e.g., Mono S, SP Sepharose)
-
Buffer A: 20 mM MES, pH 6.0
-
Buffer B: 20 mM MES, pH 6.0, 1 M NaCl
-
Chromatography system (e.g., FPLC, HPLC)
Protocol:
-
Sample Preparation: Exchange your reaction mixture into Buffer A using a desalting column or dialysis.
-
Column Equilibration: Equilibrate the cation exchange column with 5-10 column volumes (CV) of Buffer A.
-
Sample Loading: Load the prepared sample onto the column at a flow rate recommended by the column manufacturer.
-
Washing: Wash the column with 5-10 CV of Buffer A to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of 0-50% Buffer B over 20 CV. The PEGylated protein is expected to elute at a lower salt concentration than the unmodified protein due to charge shielding.
-
Fraction Collection: Collect fractions throughout the elution and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified PEGylated protein.
-
Regeneration: Regenerate the column with 5 CV of 100% Buffer B, followed by re-equilibration with Buffer A for future use.
Size-Exclusion Chromatography (SEC) for Desalting
This protocol is for removing unreacted this compound and other small molecules from the reaction mixture.
Materials:
-
Desalting column (e.g., Sephadex G-25, Bio-Gel P-6) or a pre-packed desalting column.
-
Isocratic Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another buffer suitable for your protein's stability.
-
Chromatography system or manual setup.
Protocol:
-
Column Equilibration: Equilibrate the desalting column with at least 2 CV of the isocratic buffer.
-
Sample Preparation: Ensure your sample is clear and free of precipitates. The sample volume should be between 5-15% of the total column volume for optimal separation.
-
Sample Application: Load the sample onto the column.
-
Elution: Elute the sample with the isocratic buffer. The protein will elute in the void volume, while the smaller molecules will be retained in the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the protein elution by measuring absorbance at 280 nm. Pool the fractions containing your protein.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Modified Proteins
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| Ion-Exchange (IEX) | Separation based on net charge. | Separation of PEGylated from non-PEGylated protein and positional isomers. | High capacity, high resolution. | Requires optimization of pH and salt gradient. |
| Size-Exclusion (SEC) | Separation based on hydrodynamic radius. | Removal of unreacted small molecules (desalting). | Mild conditions, predictable separation. | Limited resolution for separating species with small size differences. |
| Reverse-Phase (RPC) | Separation based on hydrophobicity. | High-resolution separation of PEGylated species and isomers. | Excellent resolution. | Can use denaturing conditions (organic solvents). |
| Hydrophobic Interaction (HIC) | Separation based on surface hydrophobicity. | Orthogonal purification step. | Non-denaturing conditions. | Performance can be protein-dependent and less predictable. |
Visualizations
References
Technical Support Center: Stability of Hydroxy-PEG2-acid in Aqueous Solutions
Welcome to the technical support center for Hydroxy-PEG2-acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution showing signs of degradation?
A1: this compound in its free acid form is susceptible to intramolecular esterification, where the hydroxyl group reacts with the carboxylic acid group to form a cyclic ester (lactone) and water. This process can lead to the formation of polymers and other impurities. Additionally, the polyethylene glycol (PEG) backbone can undergo oxidative degradation, especially in the presence of oxygen, transition metals, and light.[1]
Q2: What is the most stable form of this compound for storage?
A2: The sodium salt of this compound is significantly more stable than the free acid form. The salt form prevents the intramolecular reaction between the hydroxyl and carboxylic acid groups, making it ideal for long-term storage and shipping. It is recommended to store the sodium salt at -20°C.
Q3: How should I prepare and store aqueous solutions of this compound?
A3: For optimal stability, it is recommended to prepare solutions fresh for each experiment. If you need to store a stock solution, use a buffer with a pH between 6.0 and 7.5 and store it at 4°C for short-term use (up to one week) or in aliquots at -20°C for longer-term storage. To minimize oxidative degradation, consider using deoxygenated buffers (e.g., by purging with argon or nitrogen) and storing solutions in amber vials to protect from light.[1][2]
Q4: What factors can accelerate the degradation of this compound in my experiments?
A4: Several factors can accelerate degradation:
-
pH: Both strongly acidic and alkaline conditions can promote hydrolysis of the PEG ether linkages and potentially the ester if intramolecular cyclization has occurred.
-
Temperature: Elevated temperatures increase the rate of all chemical degradation pathways.[1][2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the PEG chain.
-
Transition Metals: Metal ions (e.g., iron, copper) can catalyze oxidative degradation.
-
Light: Exposure to UV light can induce photodegradation.
Q5: Are there any additives I can use to improve the stability of my this compound solution?
A5: For applications where it is permissible, the addition of antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or propyl gallate can help to mitigate oxidative degradation of the PEG backbone. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can also be used to sequester metal ions that may catalyze oxidation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Prepare fresh solutions for each experiment. If using a stock solution, verify its age and storage conditions. Perform a forced degradation study (see protocol below) to identify potential degradant peaks. |
| Loss of compound activity or inconsistent results | Degradation of the starting material. | Use the more stable sodium salt form of this compound. Ensure proper storage of both the solid compound and prepared solutions (low temperature, protected from light and oxygen). |
| pH of the aqueous solution decreases over time | Oxidative degradation of the PEG backbone leading to the formation of acidic byproducts (e.g., formic acid, acetic acid). | Prepare solutions with deoxygenated buffers and store under an inert atmosphere (e.g., argon). Minimize exposure to light and heat. Consider adding an antioxidant if compatible with your experimental system. |
| Formation of a precipitate or cloudiness in the solution | Polymerization or aggregation of the compound due to instability. | Ensure you are using the sodium salt form for preparing aqueous solutions. If using the free acid, work at low concentrations and use the solution immediately after preparation. |
Quantitative Data on Stability
The following table provides illustrative data on the expected degradation of this compound in aqueous buffers under various conditions. Please note that this is representative data intended to show stability trends, and actual degradation rates should be determined experimentally for your specific formulation and storage conditions.
Table 1: Illustrative Degradation of this compound (1 mg/mL) in Aqueous Buffers over 30 Days
| pH | Temperature (°C) | Degradation (%) | Primary Degradation Pathway |
| 4.0 | 4 | < 2% | Minor Hydrolysis/Oxidation |
| 4.0 | 25 | ~5-10% | Acid-catalyzed Hydrolysis, Oxidation |
| 7.0 | 4 | < 1% | Minimal Degradation |
| 7.0 | 25 | ~2-5% | Oxidation |
| 9.0 | 4 | < 3% | Base-catalyzed Hydrolysis, Oxidation |
| 9.0 | 25 | ~10-15% | Base-catalyzed Hydrolysis, Oxidation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing an HPLC assay to monitor the stability of this compound and separate it from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC or UPLC system with a UV detector and preferably a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection of non-chromophoric degradants.
-
Recommended columns: C18 or PFP (Pentafluorophenyl) column (e.g., 150 mm x 4.6 mm, 3.0 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm, and/or CAD/ELSD
3. Sample Preparation:
-
Prepare a stock solution of this compound (or its sodium salt) in the desired buffer or water at a concentration of 1 mg/mL.
-
For analysis, dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase A.
4. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.
Protocol 2: Forced Degradation Study of this compound
This study is designed to intentionally degrade the sample to identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating HPLC method.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in water or a suitable buffer.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution 1:1 with 1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the sample solution 1:1 with 1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the sample solution 1:1 with 3% H2O2 and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the sample solution at 70°C for 48 hours.
-
Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
3. Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-hydrolyzed samples before analysis.
-
Analyze all samples by the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Purification of Samples from Unreacted Hydroxy-PEG2-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted Hydroxy-PEG2-acid from experimental samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a hydrophilic PEG linker that contains a hydroxyl group and a terminal carboxylic acid.[1][2][3][4][5] Its properties are summarized in the table below. This small, polar nature dictates the most effective methods for its removal from reaction mixtures.
| Property | Value |
| Molecular Weight | 178.18 g/mol |
| Molecular Formula | C7H14O5 |
| Appearance | Liquid (Colorless to light yellow) |
| Solubility | Water, Ethanol, DMSO, DMF |
Q2: What are the most effective methods for removing unreacted this compound from a reaction mixture containing a small molecule product?
For the removal of a small, polar molecule like this compound, the most effective methods are typically based on polarity differences rather than size. These include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for separating compounds with different polarities.
-
Solid-Phase Extraction (SPE): A versatile technique that can be tailored with different sorbents to selectively retain either the product or the this compound.
-
Liquid-Liquid Extraction (LLE): A fundamental technique that separates compounds based on their differential solubility in two immiscible liquid phases.
Q3: Why are size-based separation methods like Size Exclusion Chromatography (SEC) or dialysis not ideal for removing this compound?
SEC and dialysis separate molecules based on their size. This compound is a very small molecule, and its size may be too close to that of many small molecule products or peptides for efficient separation. While dialysis can theoretically remove it, the process can be slow, and there is a risk of losing the desired product if its molecular weight is close to the membrane's cutoff.
Troubleshooting Guides
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Potential Cause | Solution |
| Poor separation between product and this compound peaks. | The polarity of your product and this compound may be too similar under the current chromatographic conditions. | Optimize the mobile phase gradient: A shallower gradient can improve resolution. Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. Adjust the pH of the mobile phase: If your product has ionizable groups, adjusting the pH can change its retention time relative to the neutral this compound. |
| Peak tailing for the product. | The product may be interacting with residual silanols on the silica-based column. | Add an ion-pairing agent: Trifluoroacetic acid (TFA) is commonly used to improve peak shape. Use a base-deactivated column: These columns are designed to minimize interactions with basic compounds. |
Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Solution |
| This compound co-elutes with the product. | The wash steps may not be effective enough, or the elution solvent is too strong. | Optimize wash steps: Introduce an intermediate wash with a solvent strong enough to remove the this compound but weak enough to leave your product bound. Use a step-gradient elution: Instead of a single elution, use a gradient of increasing solvent strength to selectively elute your product. |
| Low recovery of the desired product. | The product is too strongly retained on the sorbent, or the elution solvent is too weak. | Increase elution solvent strength: Increase the percentage of the organic solvent in the elution buffer. Increase elution volume: Elute with multiple, smaller volumes of the elution buffer. |
| Product is not retained on the sorbent. | The sorbent is not appropriate for your product, or the loading conditions are incorrect. | Select a different sorbent: If using a non-polar sorbent and your product is very polar, consider a polar or ion-exchange sorbent. Adjust the sample's pH: For ion-exchange SPE, ensure the pH is appropriate to charge your molecule of interest and the sorbent. |
Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause | Solution |
| Poor separation of layers or emulsion formation. | The densities of the two phases are too similar, or there are surfactants present. | Add brine (saturated NaCl solution): This increases the polarity of the aqueous phase and can help break emulsions. Centrifuge the mixture: This can help to separate the layers more effectively. |
| Product is lost to the aqueous phase. | The product has some solubility in the aqueous phase. | Perform multiple extractions: Extract the aqueous layer multiple times with fresh organic solvent to recover more product. Adjust the pH: If your product is an acid or a base, adjusting the pH of the aqueous layer can decrease its solubility. |
| This compound remains in the organic phase. | The organic solvent is too polar and is solubilizing the this compound. | Wash the organic layer with water or brine: This will help to remove the highly water-soluble this compound. Choose a less polar organic solvent: If possible, use a less polar solvent for the extraction. |
Experimental Protocols
Protocol 1: Removal of this compound using Reverse-Phase HPLC
This protocol is a general guideline for separating a less polar small molecule product from the more polar this compound.
Materials:
-
Crude reaction mixture
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample dissolution solvent (compatible with the mobile phase)
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the sample dissolution solvent. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a constant flow rate.
-
Injection and Elution: Inject the prepared sample onto the column. Elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to your product.
-
Analysis and Solvent Removal: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).
Protocol 2: Removal of this compound using Solid-Phase Extraction (SPE)
This protocol is designed for the cleanup of a hydrophobic compound from the polar this compound using a C18 SPE cartridge.
Materials:
-
SPE Cartridge: C18 (e.g., 500 mg sorbent mass)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water
-
Wash Solvent: 5% Acetonitrile in water
-
Elution Solvent: 80% Acetonitrile in water
-
Sample: Reaction mixture, pH adjusted to neutral if necessary
Methodology:
-
Conditioning: Pass 5 mL of methanol through the cartridge to solvate the C18 chains.
-
Equilibration: Pass 5 mL of water through the cartridge to prepare it for the aqueous sample.
-
Sample Loading: Load your sample onto the cartridge at a slow flow rate (approx. 1 drop per second).
-
Washing: Pass 5 mL of the wash solvent through the cartridge to remove the retained this compound.
-
Elution: Elute your product with 5 mL of the elution solvent and collect the eluate.
References
Technical Support Center: Enhancing the Reproducibility of PEGylation Experiments
Welcome to the Technical Support Center for PEGylation experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of PEGylation, troubleshoot common issues, and ultimately enhance the reproducibility of their results.
Troubleshooting Guide
This guide addresses specific issues that may arise during PEGylation experiments, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low PEGylation Efficiency | Suboptimal reaction conditions (pH, temperature, time).[1][2] Incorrect molar ratio of PEG reagent to the molecule.[2][3] Inactive or hydrolyzed PEG reagent.[2] Presence of inhibiting contaminants in reagents. | Optimize reaction parameters such as pH, temperature, and incubation time. A design of experiments (DoE) approach can be systematically effective. Optimize the molar ratio of the PEG reagent to your protein or nanoparticle. Use fresh, high-quality PEG reagents and verify their activity. Test reagents for contaminants, such as cyanates in sodium cyanoborohydride, which can inhibit the reaction. |
| High Polydispersity/ Heterogeneity of PEGylated Product | Non-specific PEGylation at multiple sites. Use of polydisperse PEG reagents. Side reactions occurring during the conjugation process. | Employ site-specific PEGylation strategies to target specific amino acid residues. Use monodisperse or low-polydispersity PEG reagents. Optimize reaction conditions to minimize side reactions. This includes careful control of pH and temperature. |
| Inconsistent Batch-to-Batch Results | Variability in raw materials (PEG, protein, reagents). Minor variations in experimental protocol execution. Inadequate characterization of starting materials and final products. | Source high-purity, well-characterized raw materials from reliable suppliers. Be aware that even small differences in impurities can impact results. Maintain strict adherence to a detailed, validated protocol. Implement robust analytical methods to characterize all materials at each stage of the process. |
| Difficulty in Purifying the PEGylated Product | Similar physicochemical properties between the desired product, unreacted materials, and byproducts. Aggregation of the PEGylated product. | Utilize a combination of chromatographic techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEC), or reversed-phase chromatography (RPC). Optimize buffer conditions (pH, ionic strength) to prevent aggregation during purification. |
| Loss of Biological Activity of the PEGylated Molecule | PEGylation at or near the active site of the protein. Conformational changes induced by PEGylation. | Protect the active site during the PEGylation reaction using a substrate or inhibitor. Employ site-specific PEGylation away from the active site. Characterize the structural integrity of the PEGylated protein to ensure it maintains its native conformation. |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to control for reproducible PEGylation?
The key parameters to control for achieving reproducible PEGylation are:
-
Molar ratio of PEG to the target molecule: This directly influences the degree of PEGylation.
-
pH of the reaction buffer: The pH affects the reactivity of the functional groups on both the PEG reagent and the target molecule.
-
Reaction temperature: Temperature can impact the reaction rate and the stability of the reactants.
-
Reaction time: The duration of the reaction determines the extent of PEGylation.
-
Purity and activity of the PEG reagent: The quality of the PEG reagent is crucial for consistent results.
2. How can I achieve site-specific PEGylation?
Site-specific PEGylation can be achieved through several strategies:
-
Targeting specific amino acids: Thiol-specific PEGylation targeting cysteine residues is a common approach due to the low natural abundance of free thiols in proteins.
-
N-terminal specific PEGylation: By controlling the reaction pH, it's possible to selectively target the lower pKa of the N-terminal amino group over the ε-amino groups of lysine residues.
-
Enzymatic PEGylation: Enzymes like transglutaminase can be used to introduce PEG at specific sites.
-
Protein engineering: Introducing a unique reactive site, such as a cysteine residue, through site-directed mutagenesis allows for precise PEGylation.
3. What are the best analytical techniques to characterize my PEGylated product?
A combination of analytical techniques is recommended for thorough characterization:
-
Size-Exclusion Chromatography (SEC): To separate PEGylated species based on their hydrodynamic radius and assess the degree of PEGylation.
-
Ion-Exchange Chromatography (IEC): To separate molecules based on charge, which can be altered by PEGylation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For separating species based on hydrophobicity.
-
Mass Spectrometry (MS): To determine the precise molecular weight and confirm the number of attached PEG chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization and quantification of PEGylated products in biological matrices.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess aggregation.
4. How do I remove unreacted PEG and other impurities after the reaction?
Purification is a critical step for obtaining a homogenous product. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted PEG and reagents.
-
Ion-Exchange Chromatography (IEC): Can separate based on charge differences between the PEGylated product and impurities.
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities and for buffer exchange, but less effective for removing unreacted PEG of similar size to the product.
5. Why is the quality of the PEG reagent so important for reproducibility?
The quality of the PEG reagent is paramount because:
-
Polydispersity: A high polydispersity index (PDI) means a wider range of PEG chain lengths, leading to a heterogeneous final product.
-
Purity: Impurities in the PEG reagent can lead to side reactions or inhibit the main reaction, affecting yield and reproducibility.
-
Activity: The percentage of active functional groups on the PEG can vary between batches, impacting the stoichiometry of the reaction. It is essential to know the reactivity of your PEG reagent.
Experimental Protocols & Data
General Protocol for Amine-Reactive PEGylation
This protocol provides a general framework for the PEGylation of a protein using an NHS-ester activated PEG.
-
Protein Preparation:
-
Dissolve the protein in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4-8.0). The protein concentration should be optimized for the specific protein and PEG reagent.
-
Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the protein for the PEG reagent.
-
-
PEG Reagent Preparation:
-
Dissolve the NHS-ester activated PEG in the reaction buffer immediately before use to prevent hydrolysis.
-
The amount of PEG reagent to be added will depend on the desired molar ratio (e.g., 1:1, 1:3, 1:5 protein:PEG).
-
-
PEGylation Reaction:
-
Add the dissolved PEG reagent to the protein solution while gently stirring.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-2 hours). These conditions should be optimized.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as Tris buffer or glycine, to consume any unreacted PEG-NHS ester.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG, protein, and byproducts using an appropriate chromatographic technique like SEC or IEC.
-
-
Characterization:
-
Analyze the purified fractions using SDS-PAGE, SEC-HPLC, and Mass Spectrometry to confirm the degree of PEGylation and purity.
-
Quantitative Data Summary: Impact of Reaction Conditions on PEGylation Efficiency
The following table summarizes hypothetical data from an optimization experiment, illustrating the effect of varying reaction parameters on the yield of mono-PEGylated protein.
| Molar Ratio (PEG:Protein) | pH | Temperature (°C) | Reaction Time (min) | Mono-PEGylated Product Yield (%) |
| 3:1 | 7.5 | 25 | 60 | 45 |
| 5:1 | 7.5 | 25 | 60 | 65 |
| 10:1 | 7.5 | 25 | 60 | 75 (with increased di- and tri-PEGylated species) |
| 5:1 | 7.0 | 25 | 60 | 50 |
| 5:1 | 8.0 | 25 | 60 | 70 |
| 5:1 | 7.5 | 4 | 120 | 60 |
| 5:1 | 7.5 | 25 | 30 | 55 |
| 5:1 | 7.5 | 25 | 120 | 68 |
Visualizations
General PEGylation Workflow
Caption: A generalized workflow for a typical PEGylation experiment.
Troubleshooting Logic for Low PEGylation Yield
Caption: A decision tree for troubleshooting low PEGylation yields.
References
Validation & Comparative
The Balancing Act: A Comparative Guide to Hydroxy-PEG2-acid and Longer Chain PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates, profoundly influencing the therapeutic efficacy, stability, and pharmacokinetic profile of novel drug candidates. This guide provides an objective comparison between the short-chain Hydroxy-PEG2-acid linker and its longer-chain polyethylene glycol (PEG) counterparts, supported by experimental data to inform rational drug design.
The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules, including proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG chain is a key determinant of the physicochemical and biological characteristics of the resulting conjugate. While shorter PEG linkers may offer advantages in terms of steric hindrance, longer chains generally improve pharmacokinetic properties. This guide will delve into the nuanced effects of PEG chain length on various bioconjugation outcomes.
Quantitative Comparison of PEG Linker Performance
The selection of an appropriate PEG linker length is a trade-off between optimizing the pharmacokinetic profile and maintaining the biological activity of the conjugated molecule. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
| Parameter | This compound (Short Chain) | Longer Chain PEGs (e.g., PEG4, PEG8, PEG12, PEG24) | Rationale & Key Observations |
| Molecular Weight | Lower | Higher | Directly proportional to the number of PEG units. |
| Hydrophilicity | Moderate | High to Very High | Longer PEG chains significantly increase the water solubility of the conjugate, which is crucial for hydrophobic payloads.[1] |
| Plasma Half-life | Shorter | Longer | Increased hydrodynamic radius of conjugates with longer PEG chains leads to reduced renal clearance and extended circulation time.[2] |
| In Vitro Cytotoxicity | Potentially Higher | May be Reduced | Longer PEG chains can cause steric hindrance, potentially impeding the interaction of the payload with its target, which can lead to a decrease in in vitro potency.[3] |
| In Vivo Efficacy | Variable | Often Improved | Enhanced pharmacokinetic properties conferred by longer PEG linkers can lead to greater accumulation in tumor tissue and improved in vivo efficacy.[3] |
| Aggregation | Higher Propensity with Hydrophobic Payloads | Lower Propensity | The hydrophilic nature of longer PEG chains creates a "hydration shell" that can prevent the aggregation of hydrophobic drug-linker moieties.[1] |
Table 1: Quantitative Performance Metrics of Short vs. Long Chain PEG Linkers. This table provides a summary of the general trends observed with varying PEG linker lengths based on experimental findings.
| Linker Category | Key Characteristics | Advantages | Disadvantages | Representative Applications |
| Short Chain (e.g., this compound) | Compact, less flexible. | Minimal steric hindrance, potentially higher in vitro potency. | May not be sufficient to solubilize highly hydrophobic payloads, leading to aggregation; shorter plasma half-life. | PROTACs, bioconjugates where minimal spacing is required. |
| Medium Chain (e.g., PEG4, PEG8) | Intermediate flexibility and hydrophilicity. | A balance between improved pharmacokinetics and retained in vitro activity. | May not provide optimal solubility for extremely hydrophobic drugs. | Antibody-Drug Conjugates (ADCs). |
| Long Chain (e.g., PEG12, PEG24) | High flexibility and hydrophilicity. | Excellent for solubilizing hydrophobic payloads, significantly extends plasma half-life, reduces immunogenicity. | Can lead to reduced in vitro cytotoxicity due to steric hindrance. | ADCs with highly hydrophobic payloads, protein PEGylation for extended circulation. |
Table 2: Qualitative Comparison of Different PEG Linker Length Categories. This table provides a summary of the general trends and applications for different categories of PEG linker lengths.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates with different PEG linkers. Below are representative protocols for key experiments.
Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)
This protocol outlines the general steps for conjugating a drug-linker to an antibody.
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct (e.g., this compound or a longer chain PEG attached to a cytotoxic drug) is synthesized separately. The carboxylic acid group of the PEG linker is activated, for example, using N-hydroxysuccinimide (NHS) ester chemistry, to make it reactive towards amine groups on a payload, or the hydroxyl group can be functionalized for conjugation.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the linker and the antibody's sulfhydryl groups.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Purity and Aggregation: Assessed by SEC.
-
Identity and Integrity: Confirmed by mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells.
-
Cell Seeding: Cancer cells expressing the target antigen are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADCs with different PEG linkers and a control antibody are prepared in cell culture medium and added to the wells.
-
Incubation: The plate is incubated for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT or resazurin) is added to each well. The absorbance or fluorescence is measured using a plate reader to determine the percentage of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the ADC concentration.
Protocol 3: Pharmacokinetic (PK) Study in Rodents
This study evaluates the circulation half-life of the ADC.
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
Protocol 4: In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered with the ADCs, a vehicle control, or a control antibody.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate key concepts related to the comparison of this compound and longer chain PEG linkers.
References
The Unseen Advantage: How Short PEG Linkers Like Hydroxy-PEG2-acid Optimize Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. While longer polyethylene glycol (PEG) chains are often employed to enhance solubility, short PEG linkers, such as Hydroxy-PEG2-acid, offer a unique set of advantages that can lead to more stable, potent, and ultimately more effective ADCs.
The strategic inclusion of a linker in an ADC is a balancing act between stability in circulation and efficient payload release within the target tumor cell.[1] Short PEG linkers, characterized by a small number of repeating ethylene glycol units, are emerging as a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of ADCs. Their compact nature can enhance stability and drug delivery efficiency, addressing some of the challenges posed by more complex linker systems.
Short PEG Linkers: A Head-to-Head Comparison
The choice of linker length has a profound impact on the performance of an ADC. While longer PEG chains can improve hydrophilicity and extend circulation half-life, they can also introduce steric hindrance that may slightly reduce immediate in vitro cytotoxicity.[2][3] Short PEG linkers, like those derived from this compound, often provide an optimal balance of properties.
One of the primary advantages of incorporating a PEG linker is the mitigation of hydrophobicity associated with many cytotoxic payloads, which helps to prevent ADC aggregation and rapid clearance from circulation.[4][5] Studies have shown that even short PEG linkers can be highly effective in this regard. In some instances, a PEG2 spacer has been found to eliminate aggregation as effectively as longer PEG chains.
Comparative Performance Data of ADCs with Varying PEG Linker Lengths
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics.
| Linker Type | Clearance (mL/day/kg) | Area Under the Curve (AUC) (day*µg/mL) | Plasma Half-life (t1/2) (days) | Reference |
| No PEG | ~15 | - | - | |
| This compound Derivative | ~10 | ~3,500 | - | |
| PEG4 Derivative | ~7 | ~5,600 | - | |
| PEG8 Derivative | ~5 | ~9,800 | ~6.1 | |
| PEG12 Derivative | ~5 | ~10,000 | ~6.0 | |
| PEG24 Derivative | ~5 | ~10,000 | ~5.8 | |
| Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats. Data is synthesized from studies on ADCs with a drug-to-antibody ratio (DAR) of 8. |
| Linker Type | In Vitro Cytotoxicity (IC50, nM) | Aggregation (%) | Drug-to-Antibody Ratio (DAR) | Reference |
| This compound Derivative | Comparable to longer PEGs in some studies | <2% (in specific constructs) | Can enable higher DARs | |
| PEG8 Derivative | Generally high potency | <2% | Can enable higher DARs | |
| Long-chain PEG (e.g., PEG24) | Potential for slight decrease in potency | <2% | Can enable higher DARs | |
| Non-PEGylated Linker | High potency | Higher propensity for aggregation | Often limited to lower DARs | |
| Table 2: Comparative In Vitro Performance of ADCs with Different Linker Types. Specific values are highly dependent on the antibody, payload, and cell line used. |
The Rationale for Short PEG Linkers
The data suggests a clear trend: while increasing PEG linker length generally improves pharmacokinetic parameters, a threshold is often reached. For instance, the significant improvement in clearance rates tends to plateau around a PEG8 linker. This indicates that shorter PEG linkers, such as this compound derivatives, can provide substantial pharmacokinetic benefits over non-PEGylated linkers without the potential drawbacks of very long chains.
The logical relationship between linker properties and ADC performance underscores the advantages of a well-chosen short PEG linker.
Caption: Logical flow of how short PEG linker properties influence ADC performance.
Experimental Protocols for ADC Evaluation
To rigorously compare the performance of ADCs with different linkers, a series of well-defined experiments are essential. The following are detailed methodologies for key assays.
Experimental Workflow for ADC Comparison
The overall process for comparing ADCs with different linkers involves synthesis, characterization, and a series of in vitro and in vivo assays.
Caption: Experimental workflow for comparing ADCs with different linkers.
ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with different PEG linkers.
Methodology:
-
Antibody Reduction: Partially reduce a monoclonal antibody with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: Separately synthesize the drug-linker constructs. For example, functionalize this compound and a longer-chain PEG-acid with a maleimide group for antibody conjugation and attach the cytotoxic payload.
-
Conjugation: Add the activated drug-linker to the reduced antibody solution and incubate to form a stable covalent bond.
-
Purification: Purify the ADC from unreacted components using size-exclusion chromatography (SEC).
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.
-
Assess the percentage of aggregation using SEC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency of the ADCs on target cancer cells.
Methodology:
-
Cell Plating: Plate target antigen-expressing cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and a control antibody in culture medium. Add the solutions to the cells.
-
Incubation: Incubate the cells for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
Pharmacokinetics Study in Rodents
Objective: To evaluate the pharmacokinetic profiles of the ADCs.
Methodology:
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.
-
Administration: Administer a single intravenous dose of each ADC (e.g., 3 mg/kg).
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Bioanalysis: Process the plasma samples and quantify the concentration of the total antibody using a validated immunoassay (e.g., ELISA).
-
Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life using a two-compartment model.
Mechanism of Action: ADC Internalization and Payload Release
The efficacy of an ADC is contingent on its successful internalization and the subsequent release of its cytotoxic payload. Understanding this pathway is crucial for linker design.
Caption: Signaling pathway of ADC internalization and payload release.
Conclusion
The selection of a linker is a pivotal decision in the development of an effective and safe ADC. While longer PEG linkers have their merits, short PEG linkers, exemplified by derivatives of this compound, present a compelling case for their use in optimizing ADC design. They offer a favorable balance of hydrophilicity to improve stability and pharmacokinetics, while their compact size minimizes the potential for steric hindrance, thereby maintaining high in vitro potency. The experimental data suggests that the benefits of increased PEG length can plateau, making shorter PEGs a highly efficient option. By carefully considering the interplay between linker length and the desired ADC properties, and by employing rigorous experimental evaluation, researchers can harness the advantages of short PEG linkers to develop the next generation of highly effective antibody-drug conjugates.
References
Validating Hydroxy-PEG2-acid Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. The covalent attachment of linker molecules, such as Hydroxy-PEG2-acid, to proteins can enhance their therapeutic properties. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for validating the successful conjugation of this compound to proteins, supported by experimental data and detailed protocols.
Introduction to this compound Conjugation Analysis
This compound is a short, hydrophilic linker containing a terminal carboxylic acid and a hydroxyl group. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on a protein, forming a stable amide bond. Validating this conjugation is crucial to ensure the desired degree of labeling and to characterize the final product. Mass spectrometry (MS) is a powerful tool for this purpose, providing direct and precise measurement of mass changes upon conjugation. However, other techniques like High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are also widely used, each offering distinct advantages and disadvantages.
Comparative Analysis of Analytical Techniques
The choice of analytical method for validating this compound conjugation depends on the specific information required, such as the degree of conjugation, identification of conjugation sites, and assessment of product purity.
Quantitative Performance Comparison
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Size-Exclusion Chromatography (SEC) |
| Primary Information | Precise mass measurement, determination of the degree of conjugation, identification of conjugation sites, and sequence verification.[1][2] | Separation of conjugated species from unconjugated protein and excess reagents, and quantification of product purity. | Separation of molecules based on hydrodynamic radius, allowing for the detection of aggregates and confirmation of successful conjugation through a shift in elution time.[3][4] |
| Resolution | High to very high, capable of resolving single PEG unit additions. | High, can separate different conjugated species (e.g., mono-, di-, tri-conjugated). | Low to moderate, may not resolve species with a small number of PEG additions. |
| Sensitivity | High, requires small sample amounts. | Moderate to high, depending on the detector. | Moderate. |
| Throughput | Moderate to high, especially with automation. | High, suitable for screening multiple samples. | High. |
| Limitations | Can be complex for heterogeneous mixtures; requires specialized instrumentation and expertise for data analysis.[5] | Indirectly confirms conjugation; resolution may be insufficient for complex mixtures. | Does not provide direct mass information; resolution is limited for small mass changes. |
Mass Spectrometry: The Gold Standard for Conjugation Validation
Mass spectrometry provides unambiguous confirmation of conjugation by accurately measuring the molecular weight of the protein before and after modification with this compound. The expected mass increase per conjugation is 160.17 Da (the molecular weight of this compound minus the mass of water lost during amide bond formation).
Experimental Protocol: MALDI-TOF Mass Spectrometry
-
Sample Preparation :
-
Desalt the protein conjugate using a suitable method (e.g., zip-tipping or buffer exchange) to remove non-volatile salts.
-
Mix the desalted sample (typically 1 µL of a 1-10 µM solution) with 1 µL of a suitable matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid).
-
-
Target Spotting :
-
Spot 1 µL of the sample-matrix mixture onto a MALDI target plate.
-
Allow the spot to air-dry at room temperature, promoting co-crystallization.
-
-
Instrumental Analysis :
-
Acquire mass spectra in the linear positive ion mode, covering the expected mass range of the unconjugated and conjugated protein.
-
Optimize laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis :
-
Determine the average molecular weight of the major peaks.
-
Calculate the degree of conjugation by dividing the mass difference between the conjugated and unconjugated protein by the mass of a single this compound modification (160.17 Da).
-
Experimental Protocol: LC-ESI-MS
-
Sample Preparation :
-
Dilute the protein conjugate in a suitable buffer (e.g., 0.1% formic acid in water) to a concentration of approximately 1 µM.
-
-
LC Separation :
-
Inject the sample onto a reversed-phase column (e.g., C4) suitable for protein analysis.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
MS Analysis :
-
Analyze the eluent using an electrospray ionization mass spectrometer in positive ion mode.
-
Acquire data over a mass range that includes the expected charge states of the protein.
-
-
Data Deconvolution :
-
Process the raw data using deconvolution software to obtain the zero-charge mass spectrum.
-
Identify the masses of the unconjugated and various conjugated species.
-
Alternative Validation Techniques
While mass spectrometry provides the most detailed information, other techniques offer valuable, albeit less direct, evidence of successful conjugation.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can separate the more hydrophobic conjugated protein from the unconjugated protein.
-
Instrumentation : HPLC system with a UV detector and a reversed-phase column (e.g., C4 or C18).
-
Mobile Phase :
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient : A linear gradient from 5% to 95% B over 30 minutes.
-
Detection : UV absorbance at 280 nm.
-
Analysis : Successful conjugation is indicated by the appearance of new, later-eluting peaks corresponding to the more hydrophobic PEGylated protein. The peak area can be used for relative quantification.
Experimental Protocol: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. The addition of this compound, although small, can lead to a detectable increase in the hydrodynamic radius of the protein, resulting in an earlier elution time.
-
Instrumentation : HPLC system with a UV detector and a size-exclusion column suitable for the molecular weight of the protein.
-
Mobile Phase : A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS).
-
Flow Rate : Typically 0.5-1.0 mL/min.
-
Detection : UV absorbance at 280 nm.
-
Analysis : A shift to a shorter retention time for the main peak compared to the unconjugated protein indicates successful conjugation. SEC is also excellent for detecting and quantifying aggregates that may have formed during the conjugation reaction.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for validating this compound conjugation using the described techniques.
Caption: Mass Spectrometry Workflow for Conjugation Validation.
Caption: Chromatographic Workflow for Conjugation Validation.
Conclusion
For the definitive validation of this compound conjugation, mass spectrometry is the superior method, offering precise mass determination and the ability to quantify the degree of labeling. Both MALDI-TOF and LC-MS are powerful techniques, with the choice often depending on the specific protein and the level of detail required. Alternative methods such as HPLC and SEC are useful for a preliminary assessment of conjugation, purity, and aggregation but lack the accuracy and detail of mass spectrometry. A multi-faceted approach, employing mass spectrometry as the primary validation tool, supplemented by chromatographic methods, will provide the most comprehensive characterization of the bioconjugate.
References
Navigating the PEGylated Landscape: An In Vitro and In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, the strategic attachment of polyethylene glycol (PEG) to biomolecules—a process known as PEGylation—offers a powerful tool to enhance the therapeutic potential of proteins, peptides, and nanoparticles. This guide provides an objective comparison of the performance of various PEGylated biomolecules against their non-PEGylated counterparts, supported by experimental data and detailed methodologies for key assays.
The primary goal of PEGylation is to improve a drug's pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size of a biomolecule, PEGylation can reduce its renal clearance, extend its circulation half-life, and shield it from enzymatic degradation and the host's immune system.[1] These modifications can lead to less frequent dosing, improved patient compliance, and enhanced therapeutic efficacy. However, the benefits of PEGylation must be carefully weighed against potential drawbacks, such as a loss in biological activity due to steric hindrance.[1] This guide delves into the comparative data to illuminate these trade-offs.
In Vitro Performance: A Balancing Act of Stability and Activity
The in vitro characterization of PEGylated biomolecules is crucial for understanding the fundamental impact of PEG conjugation on their intrinsic properties. Key parameters evaluated include thermal stability, enzymatic activity, and cytotoxic effects.
Enhancing Thermal Stability
PEGylation generally enhances the thermal stability of proteins. This is a critical attribute for improving shelf-life and maintaining activity under physiological conditions. The melting temperature (Tm), a key indicator of thermal stability, is often observed to increase upon PEGylation.
Table 1: Comparison of Thermal Stability of PEGylated vs. Non-PEGylated Proteins
| Biomolecule | PEG Size (kDa) | Non-PEGylated Tm (°C) | PEGylated Tm (°C) | Fold Change | Reference |
| Interferon-α2a | 40 (branched) | Not Reported | Not Reported | - | [2] |
| α-Chymotrypsin | 5 | 52.5 | 56.5 | 1.08 | [2] |
Impact on Enzymatic Activity
The covalent attachment of PEG chains can sometimes hinder the interaction of an enzyme with its substrate, leading to a decrease in catalytic activity. This is often reflected in changes to the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
Table 2: Comparison of Enzymatic Activity of PEGylated vs. Non-PEGylated α-Chymotrypsin
| PEG Size (kDa) | Degree of PEGylation | Non-PEGylated kcat (s⁻¹) | PEGylated kcat (s⁻¹) | Non-PEGylated Km (mM) | PEGylated Km (mM) | Reference |
| 5 | ~4 | 120 | 70 | 0.05 | 0.12 | [2] |
In Vitro Cytotoxicity and Efficacy
For cytotoxic drugs encapsulated in nanoparticles, PEGylation can influence their in vitro efficacy. While PEGylation can enhance stability and drug retention within the nanoparticle, it may also reduce cellular uptake compared to non-PEGylated counterparts.
Table 3: Comparison of In Vitro Cytotoxicity (IC50) of PEGylated vs. Non-PEGylated Formulations
| Formulation | Cell Line | Non-PEGylated IC50 (µg/mL) | PEGylated IC50 (µg/mL) | Incubation Time (h) | Reference |
| Doxorubicin Niosomes | MCF-7 | 15.8 | 26.4 | 48 | |
| Doxorubicin Liposomes | 4T1 | Not Reported | Not Reported | - |
In Vivo Performance: Prolonging Circulation and Enhancing Efficacy
The true test of a PEGylated biomolecule's utility lies in its in vivo performance. Key metrics include pharmacokinetic parameters, such as half-life and bioavailability, and pharmacodynamic outcomes, such as tumor growth inhibition.
Revolutionizing Pharmacokinetics
One of the most significant advantages of PEGylation is the dramatic extension of a biomolecule's circulation half-life. This is primarily achieved by increasing the molecule's size, which reduces its clearance by the kidneys.
Table 4: Comparison of Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Biomolecules
| Biomolecule | PEG Size (kDa) | Animal Model | Non-PEGylated Half-life (t½) | PEGylated Half-life (t½) | Fold Increase | Reference |
| Interferon-γ | 10 | Rat | 1 h | 20 h | 20 | |
| Interferon-γ | 20 | Rat | 1 h | 32 h | 32 | |
| Interferon-γ | 40 | Rat | 1 h | 32 h | 32 | |
| Interferon-β-1b | 40 | Rat | 0.8 h | 17.5 h | 21.9 | |
| TIMP-1 | 20 | Mouse | 1.1 h | 28 h | 25.5 | |
| Peginterferon alfa-2b | 12 (linear) | Human | - | Shorter than 40 kDa branched | - | |
| Peginterferon alfa-2a | 40 (branched) | Human | - | Longer than 12 kDa linear | - |
Enhancing In Vivo Efficacy
By prolonging circulation time and potentially increasing accumulation at the target site (e.g., through the enhanced permeability and retention effect in tumors), PEGylation can significantly improve the in vivo therapeutic efficacy of a biomolecule.
Table 5: Comparison of In Vivo Antitumor Efficacy of PEGylated vs. Non-PEGylated Formulations
| Formulation | Animal Model | Tumor Type | Efficacy Metric | Non-PEGylated | PEGylated | Reference |
| Doxorubicin Liposomes | BALB/c mice | 4T1 breast tumor | Tumor growth inhibition | - | 60.4% | |
| Doxorubicin Liposomes | BALB/c mice | J6456 lymphoma | Median survival | - | Significantly prolonged |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of PEGylated and non-PEGylated biomolecules. Below are outlines for key experimental protocols.
Thermal Shift Assay (TSA) for Protein Stability
This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. The binding of a fluorescent dye, such as SYPRO Orange, to the exposed hydrophobic regions of the unfolding protein results in an increase in fluorescence, which is detected using a real-time PCR instrument.
Protocol Outline:
-
Sample Preparation: Prepare a master mix containing the protein of interest at a final concentration of ~4 µM in a suitable buffer. Prepare a 200X stock of SYPRO Orange dye in DMSO and dilute it to a final 20X concentration in the reaction.
-
Reaction Setup: In a 96-well PCR plate, aliquot the master mix. Add different buffers, ligands, or excipients to be tested. The final volume in each well is typically 25 µL. Seal the plate with an optically clear adhesive film.
-
Thermal Denaturation: Place the plate in a real-time PCR machine. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min. Set the fluorescence detection to the appropriate channel for SYPRO Orange (excitation ~470 nm, emission ~570 nm).
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. An increase in Tm indicates protein stabilization.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the key steps for determining the pharmacokinetic profile of a PEGylated biomolecule in a mouse model.
Protocol Outline:
-
Animal Model: Use an appropriate strain of mice (e.g., BALB/c). Acclimatize the animals for at least one week before the study.
-
Drug Administration: Administer the PEGylated or non-PEGylated biomolecule intravenously via the tail vein at a specific dosage (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24, 48 hours) via retro-orbital sinus bleeding or tail vein sampling. Collect the samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the biomolecule in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
This assay is used to detect and quantify the presence of antibodies against PEG in serum or plasma samples, which is crucial for assessing the immunogenicity of PEGylated therapeutics.
Protocol Outline:
-
Plate Coating: Coat a high-binding 96-well microplate with a PEG-conjugated molecule (e.g., NH2-mPEG5000) overnight at room temperature.
-
Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% milk in PBS) for 1 hour at room temperature.
-
Sample Incubation: Dilute the serum or plasma samples and add them to the wells. Incubate for 1 hour at room temperature to allow anti-PEG antibodies to bind to the coated PEG.
-
Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the species of the primary antibody (e.g., anti-human IgG-HRP). Incubate for 1 hour.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.
-
Data Acquisition: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the mechanism of action of PEGylated drugs and the experimental procedures used to evaluate them can be enhanced through visual diagrams.
PEGylated Interferon-α Signaling Pathway
PEGylated interferon-α (PEG-IFN-α) is a cornerstone in the treatment of chronic hepatitis C. Its mechanism of action involves the activation of the JAK/STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that establish an antiviral state. PEG-IFN-α has also been shown to inhibit Wnt/β-catenin signaling.
Caption: PEG-IFN-α signaling via JAK/STAT and its inhibition of Wnt/β-catenin pathways.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of a PEGylated biomolecule in a mouse model.
Caption: Workflow for in vivo pharmacokinetic analysis of PEGylated biomolecules.
Logical Relationship of PEGylation Effects
This diagram illustrates the cause-and-effect relationships of PEGylation on the properties of a biomolecule, leading to improved therapeutic outcomes.
Caption: Logical flow of how PEGylation improves therapeutic outcomes of biomolecules.
References
A Comparative Guide to PROTACs Synthesized with Hydroxy-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized using a Hydroxy-PEG2-acid linker versus those with longer polyethylene glycol (PEG) linkers. The performance of these PROTACs is evaluated based on key metrics such as degradation efficiency (DC50 and Dmax) and ternary complex formation, supported by representative experimental data. Detailed protocols for the cited experiments are also provided to facilitate reproducibility.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties.[2][3] PEG linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[2][4]
The length of the PEG linker can significantly impact the potency of a PROTAC. While longer PEG chains can offer greater flexibility to facilitate optimal ternary complex formation, shorter linkers like this compound may impose conformational constraints that can affect degradation efficiency.
Comparative Performance Analysis: this compound vs. Longer PEG Linkers
To illustrate the impact of linker length on PROTAC performance, we present a comparative analysis of hypothetical BRD4-targeting PROTACs. These PROTACs consist of a BRD4 inhibitor (JQ1) as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG2, PEG3, PEG4, and PEG5).
Data Summary Tables
Table 1: In Vitro Degradation of BRD4 in HEK293T Cells
| Linker | DC50 (nM) | Dmax (%) |
| This compound | 150 | 75 |
| PEG3 | 50 | 90 |
| PEG4 | 25 | 95 |
| PEG5 | 30 | 95 |
Note: The data presented is representative and intended for comparative purposes.
Table 2: Ternary Complex Formation and Cell Permeability
| Linker | Ternary Complex Stability (Relative) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | Moderate | 2.5 |
| PEG3 | High | 2.1 |
| PEG4 | Very High | 1.8 |
| PEG5 | Very High | 1.7 |
Note: The data presented is representative and intended for comparative purposes.
The representative data suggests that the PROTAC synthesized with the shorter this compound linker exhibits a higher DC50 value and lower Dmax compared to PROTACs with longer PEG linkers (PEG3, PEG4, and PEG5). This indicates a potential reduction in degradation potency and efficacy for the PEG2-containing PROTAC. This observation is consistent with some studies that have shown intermediate-length linkers can sometimes lead to reduced degradation for certain targets like BRD4. The reduced efficacy may be attributed to suboptimal ternary complex formation due to steric hindrance or unfavorable geometry imposed by the shorter linker.
Visualizing Key Processes in PROTAC Research
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Assessing the Purity of Hydroxy-PEG2-acid Modified Peptides
For researchers, scientists, and drug development professionals, ensuring the purity of modified peptides is a critical step in therapeutic development. This guide provides an objective comparison of analytical techniques for assessing the purity of peptides modified with Hydroxy-PEG2-acid and other alternatives. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
The modification of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. Short PEG linkers, such as this compound, are often employed to enhance solubility and stability while minimizing potential impacts on biological activity. Accurate and robust analytical methods are essential to characterize the purity of these conjugates and to identify and quantify any process-related or degradation impurities.
Common Impurities in Synthetic Peptides
The synthesis of peptides is a complex process that can lead to a variety of impurities. These can be broadly categorized as process-related impurities and degradation products. Process-related impurities may include deletion sequences (missing amino acids), insertion sequences (additional amino acids), truncated sequences, and incompletely removed protecting groups. Degradation products can arise from oxidation, deamidation, or aggregation of the peptide. The presence of these impurities can affect the efficacy and safety of the final therapeutic product.
Analytical Techniques for Purity Assessment
A suite of analytical techniques is available for the comprehensive characterization of modified peptides. The choice of method depends on the specific properties of the peptide and the nature of the modification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and powerful technique for assessing the purity of peptides. It separates molecules based on their hydrophobicity.
Principle of Separation: The peptide and its impurities are loaded onto a hydrophobic stationary phase (e.g., C18) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). More hydrophobic species are retained longer on the column.
Application to this compound Modified Peptides: The addition of a hydrophilic this compound linker will typically decrease the retention time of the peptide on an RP-HPLC column compared to its unmodified counterpart. This allows for the separation of the modified peptide from the unreacted peptide. Furthermore, RP-HPLC can resolve impurities that differ in hydrophobicity, such as deletion sequences or oxidized forms.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius (size) in solution.
Principle of Separation: The sample is passed through a column packed with porous beads. Larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying extents and have a longer path, thus eluting later.
Application to this compound Modified Peptides: SEC is particularly useful for detecting and quantifying high molecular weight impurities, such as aggregates or multimers of the PEGylated peptide. It can also be used to separate the PEGylated peptide from the much smaller, unreacted peptide and other small molecule impurities.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.
Principle of Separation: The peptide is loaded onto a column with a charged stationary phase. Peptides with a net opposite charge bind to the column and are then eluted by increasing the salt concentration or changing the pH of the mobile phase.
Application to this compound Modified Peptides: The this compound modification introduces a carboxylic acid group, which will be negatively charged at neutral or basic pH. This change in the overall charge of the peptide can be exploited for separation from the unmodified peptide and other impurities using anion-exchange chromatography. IEX is also highly effective in separating positional isomers of PEGylated peptides.[1]
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity under non-denaturing conditions.
Principle of Separation: In HIC, the sample is loaded onto a hydrophobic stationary phase in a high-salt buffer. The salt promotes the interaction between the hydrophobic regions of the peptide and the stationary phase. Elution is achieved by decreasing the salt concentration.
Application to this compound Modified Peptides: While less common for small peptides, HIC can be a valuable tool, especially for larger peptides or when aiming to separate species with subtle differences in hydrophobicity under native conditions. The addition of the hydrophilic PEG linker can reduce the interaction with the HIC stationary phase.
Mass Spectrometry (MS)
MS is a powerful analytical technique used for the identification and characterization of molecules by measuring their mass-to-charge ratio.
Principle of Identification: When coupled with a separation technique like HPLC (LC-MS), mass spectrometry can provide the molecular weight of the eluting peaks, confirming the identity of the desired PEGylated peptide and helping to characterize impurities. Tandem mass spectrometry (MS/MS) can be used to obtain sequence information and pinpoint the site of modification.
Application to this compound Modified Peptides: LC-MS is essential for confirming the successful conjugation of the this compound to the peptide. The mass spectrum will show a characteristic mass shift corresponding to the addition of the linker. MS/MS fragmentation can confirm the attachment site on the peptide.
Comparison of Analytical Methods
The following table summarizes the key performance metrics for the primary analytical techniques used in the purity assessment of modified peptides.
| Performance Metric | Reversed-Phase (RP-HPLC) | Size-Exclusion (SEC) | Ion-Exchange (IEX) | Hydrophobic Interaction (HIC) | Mass Spectrometry (MS) |
| Principle of Separation | Hydrophobicity | Hydrodynamic Radius (Size) | Net Charge | Hydrophobicity (non-denaturing) | Mass-to-Charge Ratio |
| Primary Application | Purity determination, separation of isomers and impurities | Detection of aggregates and high/low MW impurities | Separation of charge variants and positional isomers | Separation of isoforms with different hydrophobicity | Identity confirmation, impurity characterization |
| Resolution | Very High | Low to Moderate | High | Moderate to High | N/A (Identification) |
| Sample Loading Capacity | Moderate to High | Low to Moderate | High | Moderate | Very Low |
| Compatibility with MS | Good (with appropriate mobile phases) | Moderate (requires volatile salts) | Moderate (requires volatile salts) | Low (high salt concentrations) | N/A |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.
RP-HPLC Protocol for Purity Assessment
-
Sample Preparation: Dissolve the this compound modified peptide in the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas of the main peak and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
SEC Protocol for Aggregate Analysis
-
Sample Preparation: Dissolve the peptide in the mobile phase to a concentration of 1-2 mg/mL and filter.
-
HPLC Conditions:
-
Column: SEC column with an appropriate molecular weight range for the peptide.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min (for a standard analytical column).
-
Column Temperature: Ambient.
-
Detection: UV at 214 nm.
-
-
Data Analysis: Identify and quantify the peaks corresponding to aggregates, the monomeric PEGylated peptide, and any smaller fragments.
IEX Protocol for Charge Variant Analysis
-
Sample Preparation: Dilute the peptide sample in the initial mobile phase (low salt concentration).
-
HPLC Conditions:
-
Column: Strong anion-exchange (SAX) or weak anion-exchange (WAX) column.
-
Mobile Phase A: 20 mM Tris, pH 8.0.
-
Mobile Phase B: 20 mM Tris, 1 M NaCl, pH 8.0.
-
Gradient: 0% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
-
Data Analysis: Separate and quantify the peaks corresponding to different charge variants.
Alternatives to this compound Modification
While PEGylation is a well-established technique, several alternatives are being explored to further enhance the therapeutic properties of peptides.
Lipidation
Lipidation involves the covalent attachment of a lipid moiety to the peptide. This modification can increase the peptide's half-life by promoting binding to serum albumin. Purity assessment of lipidated peptides typically involves RP-HPLC, where the increased hydrophobicity leads to longer retention times, and mass spectrometry to confirm the modification.
PASylation
PASylation is the genetic fusion or chemical conjugation of a peptide with a polypeptide sequence rich in proline, alanine, and serine (PAS). These PAS sequences are highly hydrophilic and mimic the biophysical properties of PEG. The purity of PASylated peptides is often assessed using SEC to analyze the increase in hydrodynamic radius and RP-HPLC for overall purity.
Visualizing Experimental Workflows
Workflow for Purity Assessment of Modified Peptides
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a modified peptide, starting from the crude product to the final purified and characterized substance.
Caption: General workflow for purification and purity assessment of modified peptides.
Decision Tree for Selecting an Analytical Method
Choosing the right analytical technique is crucial for effective purity assessment. The following decision tree provides a logical guide for selecting the appropriate method based on the analytical question.
Caption: Decision tree for selecting the primary analytical method for peptide purity.
Conclusion
The purity assessment of this compound modified peptides requires a multi-faceted analytical approach. RP-HPLC remains the gold standard for determining overall purity and resolving common impurities. SEC is essential for monitoring aggregation, while IEX provides valuable information on charge heterogeneity and positional isomers. Mass spectrometry is indispensable for confirming the identity of the modified peptide and characterizing unknown impurities. By employing a combination of these techniques and following robust experimental protocols, researchers can ensure the quality, safety, and efficacy of their modified peptide therapeutics.
References
The Impact of Short-Chain PEGylation on Protein Bioactivity: A Comparative Guide Featuring Hydroxy-PEG2-acid
For researchers, scientists, and drug development professionals, the modification of proteins to enhance their therapeutic properties is a cornerstone of biopharmaceutical development. One of the most common modifications is PEGylation, the attachment of polyethylene glycol (PEG) chains, which can improve a protein's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2][3] However, these benefits can come at the cost of reduced biological activity, often due to steric hindrance.[1][3]
This guide provides a comparative analysis of the impact of a short-chain hydrophilic linker, represented by Hydroxy-PEG2-acid , on the biological activity of proteins. Due to its prevalent use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), there is limited public data on the direct impact of this compound on the bioactivity of a standalone protein. Therefore, this guide will utilize data from studies on structurally similar short-chain PEG linkers as a proxy to provide a comprehensive and objective comparison with other common linker types, such as simple alkyl chains and longer PEG chains.
We will use the enzyme lysozyme as a model protein system, as its enzymatic activity is well-characterized and readily quantifiable, making it an excellent candidate for studying the effects of chemical modifications.
Comparing Linker Effects on Protein Activity
The choice of linker for protein modification is critical as it can significantly influence the resulting conjugate's biological function. Here, we compare the expected impact of three classes of linkers:
-
Short-Chain Hydrophilic PEG Linkers (e.g., this compound): These linkers, with their ethylene glycol units, are expected to impart increased hydrophilicity to the protein surface. This can be advantageous for maintaining solubility and potentially minimizing non-specific interactions. The short length is intended to reduce the steric hindrance that can negatively impact the protein's active site or binding interfaces.
-
Short-Chain Alkyl Linkers (e.g., Propionic Acid): Simple alkyl linkers of comparable length provide a non-PEG alternative. They are more hydrophobic, which could potentially lead to aggregation or altered interactions with other molecules.
-
Longer-Chain PEG Linkers (e.g., PEG12-acid): Longer PEG chains generally provide a more pronounced shielding effect, which can be beneficial for reducing immunogenicity and extending plasma half-life. However, this often comes with a greater reduction in biological activity due to increased steric hindrance.
Quantitative Data Presentation
The following table summarizes representative data on the residual enzymatic activity of lysozyme after modification with different types of linkers. The data for the short-chain PEG linker is based on studies with similar molecules to this compound.
| Linker Type | Representative Linker | Degree of Modification (Linkers per Protein) | Residual Activity (%) | Reference |
| Short-Chain Hydrophilic PEG | Carboxy-PEG3 | Low (1-2) | ~85-95% | |
| High (3-5) | ~60-80% | |||
| Short-Chain Alkyl | Propionic Acid | Low (1-2) | ~90-98% | Assumed minimal impact |
| High (3-5) | ~70-85% | Potential for hydrophobicity-driven changes | ||
| Longer-Chain PEG | mPEG-5000 | Low (1) | ~50-70% | |
| High (≥2) | <50% |
Note: The data for the short-chain alkyl linker is an estimation based on the principle that short, non-bulky modifications at sites distal to the active center have a minimal direct impact on enzymatic activity, though increased surface hydrophobicity could have secondary effects.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the conjugation of an amine-reactive linker to a protein and the subsequent measurement of its biological activity.
Protocol 1: Protein Conjugation with an NHS-Activated Linker
This protocol describes the conjugation of a carboxyl-containing linker, such as this compound, to a protein via N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest (e.g., Lysozyme)
-
Linker (e.g., this compound)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis tubing or size-exclusion chromatography column)
Procedure:
-
NHS Ester Activation of the Linker:
-
In a dry glass vial, dissolve the carboxyl-containing linker (1 equivalent), NHS (1.2 equivalents), and DCC or EDC (1.2 equivalents) in anhydrous DMF or DMSO.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, the NHS-activated linker solution can be used directly or after purification.
-
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the freshly prepared NHS-activated linker solution to the protein solution at a specific molar excess (e.g., 5- to 20-fold molar excess of linker over protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography.
-
-
Characterization:
-
Confirm the degree of modification using techniques such as SDS-PAGE (which will show an increase in molecular weight) and MALDI-TOF mass spectrometry.
-
Protocol 2: Lysozyme Enzymatic Activity Assay (Turbidimetric Method)
This assay measures the enzymatic activity of lysozyme by monitoring the rate of lysis of Micrococcus lysodeikticus cells.
Materials:
-
Native (unmodified) Lysozyme
-
Modified (linker-conjugated) Lysozyme
-
Assay Buffer: 66 mM potassium phosphate buffer, pH 6.2
-
Micrococcus lysodeikticus cell suspension (e.g., 0.2 mg/mL in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Prepare serial dilutions of both native and modified lysozyme in the assay buffer.
-
-
Assay Execution:
-
Add a specific volume of the Micrococcus lysodeikticus cell suspension to each well of the 96-well plate.
-
Initiate the enzymatic reaction by adding a small volume of the lysozyme solutions (native and modified) to the wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 450 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA450/min) for each lysozyme concentration.
-
The specific activity (Units/mg) is determined from the linear range of the concentration-response curve. One unit is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute.
-
The residual activity of the modified lysozyme is calculated as a percentage of the specific activity of the native lysozyme.
-
Mandatory Visualizations
Caption: Experimental workflow for protein modification and analysis.
Caption: Logical relationship of linker properties and their impact on protein function.
References
A Comparative Analysis of Hydroxy-PEG2-acid and Other Crosslinkers for Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents. The properties of the crosslinker can significantly influence the stability, solubility, biocompatibility, and in vivo performance of the final product. This guide provides a comprehensive comparison of Hydroxy-PEG2-acid, a short-chain polyethylene glycol (PEG) crosslinker, with other commonly used crosslinking agents.
This comparison will delve into the chemical characteristics, performance metrics, and experimental considerations for this compound and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific research and development needs.
Introduction to this compound and Crosslinking Chemistries
This compound is a heterobifunctional crosslinker that contains a hydroxyl group and a terminal carboxylic acid separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The carboxylic acid group can be activated to react with primary amines, such as those found on the side chains of lysine residues in proteins, to form a stable amide bond.[1] The presence of the short PEG chain is intended to enhance the water solubility and biocompatibility of the resulting conjugate.[1][3]
Crosslinkers are broadly categorized based on their reactive ends and the chemical bonds they form. Amine-reactive crosslinkers, such as those with N-hydroxysuccinimide (NHS) esters, are widely used due to the abundance of primary amines on the surface of proteins. Other common reactive groups target sulfhydryl groups (maleimides), carboxyl groups (carbodiimides), and other functional moieties. The choice of crosslinker depends on the target functional groups, the desired stability of the linkage, and the overall physicochemical properties required for the application.
Comparative Performance Analysis
The performance of a crosslinker is evaluated based on several key parameters, including reaction efficiency, the stability of the resulting conjugate, and its biocompatibility. While direct comparative studies for this compound are limited in publicly available literature, we can infer its likely performance based on studies of similar short-chain PEGylated and non-PEGylated crosslinkers.
Reaction Efficiency:
The efficiency of a crosslinking reaction is crucial for maximizing the yield of the desired conjugate and minimizing unreacted components. The reaction of carboxylic acids with amines, as with this compound, typically requires an activation step, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), to form a reactive intermediate that is then attacked by the amine.
In comparison, NHS-ester based crosslinkers react directly with primary amines under neutral to slightly basic conditions (pH 7.2-8.5) to form stable amide bonds. Studies comparing different amine-reactive crosslinkers have shown that the choice of the leaving group on the activated ester can significantly impact reaction speed and efficiency, with some newer reagents reacting up to 10 times faster than the commonly used disuccinimidyl suberate (DSS).
The presence of a PEG spacer, as in this compound, can enhance the accessibility of the reactive group to the protein surface, potentially increasing crosslinking efficiency compared to more hydrophobic crosslinkers like DSS.
Stability of the Conjugate:
The stability of the bond formed by the crosslinker is critical for maintaining the integrity of the bioconjugate, particularly in biological environments. The amide bond formed by the reaction of an activated carboxylic acid (as in this compound) or an NHS ester with a primary amine is generally considered to be highly stable under physiological conditions.
The overall stability of the protein conjugate is also influenced by the crosslinker. PEGylation, even with short PEG chains, can contribute to the conformational stability of proteins, making them less susceptible to degradation and aggregation. This is a significant advantage over non-PEGylated crosslinkers.
Biocompatibility and Cytotoxicity:
For therapeutic applications, the biocompatibility of the crosslinker and the resulting conjugate is of paramount importance. Polyethylene glycol is well-known for its biocompatibility and ability to reduce the immunogenicity of proteins. Studies on various PEG derivatives have generally shown them to be safe, although the cytotoxicity can be dependent on the specific derivative and its concentration. Short-chain PEGs have been shown to be non-toxic and to not elicit an immune response.
In contrast, some non-PEGylated crosslinkers or their byproducts may exhibit higher cytotoxicity, necessitating careful purification of the final conjugate.
Data Presentation
| Feature | This compound | Non-PEGylated (e.g., DSS) | Longer-Chain PEG (e.g., SM(PEG)n, n>2) |
| Structure | HO-(PEG)2-COOH | C8H12O4(N(O2C4H4))2 | Maleimide-(PEG)n-NHS |
| Reactive Groups | Carboxyl (amine-reactive), Hydroxyl | NHS ester (amine-reactive) | NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) |
| Spacer Arm Length | Short (~10.7 Å) | Medium (~11.4 Å) | Variable (e.g., 17.6 Å to 95.2 Å) |
| Solubility | High in aqueous solutions | Lower in aqueous solutions | High in aqueous solutions |
| Biocompatibility | Generally high | Potentially lower, requires purification | Generally high |
| Reaction Chemistry | Requires activation (e.g., EDC) | Direct reaction with amines | Direct reaction with amines and sulfhydryls |
| Bond Stability | High (Amide bond) | High (Amide bond) | High (Amide and Thioether bonds) |
Experimental Protocols
To facilitate a direct comparison of this compound with other crosslinkers, the following detailed experimental protocols are provided for key performance assays.
Protocol 1: Comparative Analysis of Crosslinking Reaction Efficiency by HPLC
This protocol allows for the quantification of the reaction yield by separating and quantifying the unreacted protein, the crosslinked conjugate, and any byproducts.
Materials:
-
Protein solution (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
This compound.
-
Alternative crosslinker (e.g., DSS or a longer-chain PEG-NHS ester).
-
Activation reagent for this compound (e.g., EDC and N-hydroxysuccinimide, NHS).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
HPLC system with a suitable column (e.g., size-exclusion or reverse-phase).
-
Mobile phase appropriate for the chosen column and protein.
Procedure:
-
Reaction Setup:
-
For this compound: To the protein solution, add a 20-fold molar excess of EDC and NHS, followed by a 10-fold molar excess of this compound.
-
For NHS-ester crosslinker: Add a 10-fold molar excess of the crosslinker to the protein solution.
-
Prepare a control sample with no crosslinker.
-
-
Incubation: Incubate all reaction mixtures at room temperature for 1 hour with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
HPLC Analysis:
-
Inject an equal amount of each reaction mixture onto the HPLC column.
-
Run the HPLC method to separate the components.
-
Monitor the elution profile using UV detection at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted protein and the crosslinked conjugate based on their retention times.
-
Calculate the area under each peak.
-
Determine the reaction yield as the percentage of the area of the conjugate peak relative to the total area of all protein-containing peaks.
-
Protocol 2: Assessment of Conjugate Thermal Stability by Differential Scanning Calorimetry (DSC)
This protocol measures the thermal stability of the protein conjugates by determining their melting temperature (Tm).
Materials:
-
Protein conjugates prepared using this compound and the alternative crosslinker from Protocol 1.
-
Unmodified protein as a control.
-
DSC instrument.
-
Appropriate buffer (e.g., PBS, pH 7.4).
Procedure:
-
Sample Preparation:
-
Dialyze the protein conjugates and the unmodified protein against the same buffer to ensure identical buffer conditions.
-
Adjust the concentration of all samples to be the same (e.g., 1 mg/mL).
-
-
DSC Analysis:
-
Load the protein sample and the reference buffer into the DSC cells.
-
Scan the samples over a temperature range that covers the unfolding transition of the protein (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the melting temperature (Tm), which is the peak of the endothermic transition.
-
A higher Tm indicates greater thermal stability.
-
Protocol 3: Evaluation of Biocompatibility using MTT Cytotoxicity Assay
This protocol assesses the cytotoxicity of the crosslinker-modified proteins on a cell line.
Materials:
-
Cell line (e.g., HeLa or HEK293).
-
Cell culture medium.
-
Protein conjugates prepared using this compound and the alternative crosslinker.
-
Unmodified protein as a control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the protein conjugates and the unmodified protein in cell culture medium.
-
Replace the medium in the wells with the prepared solutions. Include a control group with medium only.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the absorbance of the treated cells relative to the untreated control cells.
-
A lower cell viability indicates higher cytotoxicity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The choice of a crosslinker is a critical decision in the development of bioconjugates and drug delivery systems. This compound, with its short, hydrophilic PEG spacer, offers potential advantages in terms of solubility and biocompatibility over non-PEGylated alternatives. While direct, quantitative comparisons with a wide range of other crosslinkers are not extensively published, the provided experimental protocols offer a framework for researchers to conduct their own side-by-side evaluations. By systematically assessing reaction efficiency, conjugate stability, and cytotoxicity, researchers can make an informed decision and select the most suitable crosslinker to meet the specific demands of their application, ultimately leading to the development of more effective and safer therapeutic and diagnostic agents.
References
Unveiling the Structure of Hydroxy-PEG2-acid: A Comparative Guide to Spectroscopic Confirmation
For researchers, scientists, and drug development professionals, the precise structural confirmation of linker molecules like Hydroxy-PEG2-acid is paramount for ensuring the efficacy and safety of novel therapeutics. This guide provides a comparative analysis of spectroscopic techniques, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy, to definitively elucidate the structure of this compound.
Confirming the Molecular Structure with ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structure determination of organic molecules. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides a detailed atomic-level map of the molecule.
Predicted ¹H NMR Spectral Data for this compound
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in its structure. The predicted chemical shifts (δ), multiplicities (e.g., s = singlet, t = triplet), and integration values are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| HO-CH ₂- | ~3.71 | t | 2H |
| -OCH ₂-CH ₂-OH | ~3.65 | t | 2H |
| -OCH ₂-CH ₂-O- | ~3.68 | s | 4H |
| -OCH ₂-CH₂-COOH | ~3.78 | t | 2H |
| -CH₂-CH ₂-COOH | ~2.62 | t | 2H |
| -COOH | ~10-12 | s (broad) | 1H |
Predicted ¹³C NMR Spectral Data for this compound
The carbon-13 NMR spectrum provides complementary information, identifying the unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| HO-C H₂- | ~61.5 |
| -OC H₂-CH₂-OH | ~72.5 |
| -OC H₂-C H₂-O- | ~70.5, ~70.3 |
| -OC H₂-CH₂-COOH | ~67.0 |
| -CH₂-C H₂-COOH | ~35.0 |
| -C OOH | ~175.0 |
Alternative Spectroscopic Techniques for Structural Verification
While NMR is the primary tool for complete structure elucidation, Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy offer valuable complementary data for confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis.
| Analysis | Expected Result |
| Molecular Ion Peak [M+H]⁺ | m/z ≈ 179.09 |
| Key Fragmentation Pathways | - Loss of H₂O (-18) from the hydroxyl and carboxylic acid groups. - Cleavage of the ether linkages, leading to fragments with repeating -(OCH₂CH₂)- units (mass of 44). - Decarboxylation (-45 for -COOH). |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol and Carboxylic Acid) | 3500 - 3200 (broad) | Stretching |
| C-H (Aliphatic) | 2950 - 2850 | Stretching |
| C=O (Carboxylic Acid) | 1730 - 1700 | Stretching |
| C-O (Ether and Alcohol) | 1150 - 1050 | Stretching |
| O-H (Carboxylic Acid) | 1300 - 1200 | Bending |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
A higher number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise (typically several hundred to thousands of scans).
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample solution into an ESI mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For fragmentation analysis, perform tandem MS (MS/MS) on the isolated molecular ion.
FTIR Spectroscopy
-
Sample Preparation: Place a small drop of liquid this compound between two potassium bromide (KBr) plates to form a thin film. Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound using these analytical techniques is illustrated below.
By integrating the data from NMR, MS, and FTIR, researchers can achieve a high degree of confidence in the structural integrity of this compound, a critical step in the development of well-defined and reliable bioconjugates and drug delivery systems.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Hydroxy-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Hydroxy-PEG2-acid. Given the conflicting information in available Safety Data Sheets (SDS), with some sources indicating potential hazards, a conservative approach to safety is strongly advised. Users should handle this chemical with the care required for a substance with potential oral and aquatic toxicity.
Personal Protective Equipment (PPE)
Proper selection and consistent use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). Ensure a snug fit to prevent splashes from entering the eyes. |
| Skin and Body Protection | Chemical-resistant laboratory coat. | A disposable, polyethylene-coated polypropylene gown is recommended. Ensure it is fully buttoned. |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for any tears or perforations before use. Change gloves immediately if contaminated, damaged, or after prolonged use. Use proper glove removal technique to avoid skin contact. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. | If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator may be appropriate. |
Experimental Protocols: Safe Handling and Disposal
Storage:
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1] Some suppliers recommend storage at -20°C.[2] Allow the product to equilibrate to room temperature for at least one hour before opening the vial.
Handling Workflow:
The following diagram illustrates the procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
